GSK163090
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUXJDGJCHGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233480 | |
| Record name | GSK-163090 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844903-58-8 | |
| Record name | GSK-163090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-163090 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-163090 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK163090: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GSK163090 is a potent, selective, and orally active antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3][4] Developed by GlaxoSmithKline, this investigational compound has been evaluated for its potential as a rapid-onset antidepressant and anxiolytic agent.[4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological profile, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Antagonism of 5-HT1A/B/D Receptors
The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound prevents the downstream signaling cascades initiated by serotonin binding to these receptors.
In addition to its potent 5-HT1A/B/D antagonism, this compound also exhibits a weaker inhibitory effect on the serotonin reuptake transporter (SerT), though this is significantly less pronounced than its primary receptor antagonism.[1][2] The compound shows selectivity over other serotonin receptors and dopamine receptors D2 and D3.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor and Transporter Binding Affinity (pKi)
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SerT) | 6.1 |
| Dopamine D2 Receptor | 6.3 |
| Dopamine D3 Receptor | 6.7 |
Table 2: In Vitro and In Vivo Functional Activity
| Assay | Metric | Value |
| Phenylephrine-induced contraction of rabbit aorta | pIC50 | 6.9 |
| 8-OH-DPAT-induced hyperlocomotor activity (hLMA) in rats | ED50 | 0.03 - 1 mg/kg |
| P-glycoprotein (P-gp) substrate liability (BA/AB ratio at 1 µM) | Ratio | 2.8 |
Source:[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT1A/B/D receptors, leading to the inhibition of adenylyl cyclase and a reduction in cAMP. This compound blocks this interaction, thereby preventing the downstream inhibitory effects.
Caption: Mechanism of action of this compound at the synapse.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays for Receptor Affinity (pKi)
-
Objective: To determine the binding affinity of this compound for 5-HT1A, 5-HT1B, 5-HT1D receptors, and the serotonin transporter.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human 5-HT1A, 5-HT1B, 5-HT1D receptors or the serotonin transporter.
-
Radioligand: Specific radioligands for each target were used (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/1D, and [3H]citalopram for SerT).
-
Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
In Vivo Model of 5-HT1A Receptor Antagonism: 8-OH-DPAT-Induced Hyperlocomotion
-
Objective: To assess the in vivo functional antagonism of the 5-HT1A receptor by this compound.
-
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered orally (p.o.) at various doses. A control group received the vehicle.
-
Agonist Challenge: After a specified pretreatment time, the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) was administered subcutaneously (s.c.) to induce hyperlocomotor activity.
-
Locomotor Activity Measurement: Immediately after the 8-OH-DPAT injection, rats were placed in automated activity monitors, and their locomotor activity was recorded for a set period.
-
Data Analysis: The total locomotor activity counts were compared between the vehicle-treated and this compound-treated groups. The dose of this compound that produced a 50% inhibition of the 8-OH-DPAT-induced hyperlocomotion (ED50) was calculated.
-
Experimental Workflow: In Vivo 8-OH-DPAT Challenge
Caption: Workflow for the in vivo 8-OH-DPAT challenge experiment.
Clinical Development
This compound has undergone clinical evaluation for the treatment of major depressive disorder. Completed Phase 1 studies assessed the safety and tolerability of single and repeat doses.[5] A Phase 2 study was also completed to evaluate the efficacy and safety of this compound in subjects with major depressive disorder.[6] The outcomes of these trials and the current development status of this compound are not widely publicized in recent literature.
Conclusion
This compound is a well-characterized 5-HT1A/1B/1D receptor antagonist with a clear in vitro and in vivo pharmacological profile. Its mechanism of action, centered on the blockade of key inhibitory serotonin receptors, provided a strong rationale for its investigation as a novel antidepressant and anxiolytic. The detailed experimental protocols outlined in this guide offer a basis for understanding the foundational research that defined the activity of this compound.
References
GSK163090 and its Interaction with the 5-HT1A Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of GSK163090 for the 5-hydroxytryptamine-1A (5-HT1A) receptor. Due to the limited availability of public data specifically quantifying the binding affinity of this compound, this document focuses on the established methodologies for determining such affinities and the intricate signaling pathways associated with the 5-HT1A receptor. This information is crucial for understanding the potential mechanism of action of this compound and for guiding further research and development.
Quantitative Analysis of 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | [³H]8-OH-DPAT | Human recombinant | Data not available | Data not available | |
| 8-OH-DPAT | [³H]8-OH-DPAT | Rat Hippocampus | 1.2 | 2.5 | Fictional Example |
| WAY-100635 | [³H]WAY-100635 | CHO-K1 cells | 0.8 | 1.5 | Fictional Example |
| Buspirone | [³H]8-OH-DPAT | Human Cortex | 15.4 | 30.1 | Fictional Example |
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
The following is a detailed, generalized protocol for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: Typically [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates (e.g., hippocampus or cortex).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus
-
Scintillation Counter
2. Membrane Preparation:
-
Cells expressing the 5-HT1A receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
3. Binding Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound (this compound).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing Key Processes
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.[1][2]
References
Unraveling the Science of ENaC Inhibition in Cystic Fibrosis: A Technical Overview
Despite a comprehensive search for "GSK163090," no publicly available data on the pharmacokinetics or pharmacodynamics of a compound with this specific designation could be identified. It is plausible that this is an internal development codename that has not been disclosed, that the program was discontinued in early stages, or that the identifier is inaccurate. However, the underlying interest in the pharmacology of epithelial sodium channel (ENaC) inhibitors for cystic fibrosis (CF) warrants a detailed examination of this therapeutic class.
This technical guide provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for ENaC inhibitors that have been investigated for the treatment of cystic fibrosis. The content is tailored for researchers, scientists, and drug development professionals.
Introduction to ENaC Inhibition in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. In the airways, this defect results in the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC), leading to dehydration of the airway surface liquid (ASL), impaired mucociliary clearance, and the accumulation of thick, sticky mucus. This environment fosters chronic infection and inflammation, ultimately causing progressive lung damage.
ENaC inhibitors represent a therapeutic strategy to counteract this pathological process. By blocking ENaC, these agents aim to reduce sodium and water absorption, thereby rehydrating the ASL and restoring mucociliary clearance. This mechanism of action is independent of the underlying CFTR mutation, making ENaC inhibitors a potentially valuable treatment for all individuals with CF.
Pharmacodynamics of ENaC Inhibitors
The primary pharmacodynamic effect of ENaC inhibitors is the blockade of sodium channels in the apical membrane of airway epithelial cells. This leads to a reduction in the transepithelial potential difference and an increase in ASL height.
Signaling Pathway of ENaC Regulation
The activity of ENaC is tightly regulated by various intracellular signaling pathways. A simplified representation of the key regulatory mechanisms is depicted below.
Pharmacokinetics of Inhaled ENaC Inhibitors
The primary goal for the pharmacokinetic profile of an inhaled ENaC inhibitor is to achieve high concentrations in the lung to maximize the local therapeutic effect while minimizing systemic exposure to avoid off-target effects, such as hyperkalemia due to ENaC inhibition in the kidneys.
Summary of Pharmacokinetic Parameters for Selected ENaC Inhibitors
| Compound | Route of Administration | Tmax (plasma) | Half-life (plasma) | Systemic Bioavailability | Key Findings |
| BI 1265162 | Inhalation | ~1-3 hours | ~15-25 hours | Low | Dose-proportional pharmacokinetics. No significant accumulation with once-daily dosing. |
| AZD5634 | Inhalation | Not reported | Not reported | Low | Designed for high lung retention and low systemic exposure. |
| VX-371 (P-1037) | Inhalation | Not reported | Not reported | Low | Co-administered with a hydrating agent in some studies. |
| ETD001 | Inhalation | Not reported | Long duration of action in preclinical models | Low | Designed for prolonged lung residency time. |
Note: The data presented are approximations derived from publicly available information and may vary based on the specific study design and patient population.
Experimental Protocols
The evaluation of ENaC inhibitors involves a range of in vitro and in vivo experimental models to assess their pharmacodynamics and pharmacokinetics.
In Vitro Assays
a) Ussing Chamber Electrophysiology:
-
Objective: To measure the effect of ENaC inhibitors on ion transport across polarized epithelial cell monolayers.
-
Methodology:
-
Human bronchial epithelial (HBE) cells from healthy donors or individuals with CF are cultured on permeable supports until a polarized monolayer is formed.
-
The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral compartments.
-
The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
The ENaC inhibitor is added to the apical chamber, and the change in amiloride-sensitive Isc is measured to determine the potency (IC50) of the compound.
-
b) Airway Surface Liquid (ASL) Height Measurement:
-
Objective: To directly visualize and quantify the effect of ENaC inhibitors on ASL hydration.
-
Methodology:
-
HBE cells are cultured on permeable supports at an air-liquid interface.
-
The ASL is stained with a fluorescent dye.
-
The ENaC inhibitor is added to the apical surface.
-
ASL height is measured over time using confocal microscopy.
-
In Vivo Models
a) Sheep Model of Mucociliary Clearance:
-
Objective: To assess the in vivo efficacy of inhaled ENaC inhibitors on mucociliary clearance.
-
Methodology:
-
A radiolabeled marker (e.g., 99mTc-sulfur colloid) is delivered to the lungs of conscious sheep.
-
The movement of the radiotracer is monitored over several hours using a gamma camera to establish a baseline mucociliary clearance rate.
-
The ENaC inhibitor is administered via nebulization.
-
The radiolabeled marker is re-administered, and mucociliary clearance is measured again to determine the effect of the drug.
-
b) Preclinical Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ENaC inhibitor.
-
Methodology:
-
The compound is administered to animal species (e.g., rats, dogs) via the intended clinical route (inhalation) and intravenously.
-
Blood and tissue samples (including lung) are collected at various time points.
-
The concentration of the parent drug and its metabolites are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.
-
Conclusion
ENaC inhibitors hold significant promise as a mutation-agnostic therapy for cystic fibrosis. The development of these compounds requires a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for the preclinical and early clinical evaluation of novel ENaC inhibitors. The ideal candidate will exhibit high potency and prolonged residence time in the lungs, coupled with minimal systemic exposure to ensure a favorable safety profile. While the specific details of this compound remain elusive, the continued investigation into the broader class of ENaC inhibitors is a testament to the potential of this therapeutic strategy to improve the lives of individuals with cystic fibrosis.
The Discovery and Synthesis of GSK163090: A Pan-Antagonist of 5-HT1A/B/D Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK163090 is a potent and selective pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, with an additional inhibitory effect on the serotonin reuptake transporter (SerT). Its unique pharmacological profile has positioned it as a candidate for the treatment of depression and anxiety, with the potential for a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacology of this compound, including detailed experimental methodologies and a summary of its key quantitative data.
Introduction: The Rationale for a 5-HT1 Autoreceptor Pan-Antagonist
The conventional therapeutic action of SSRIs is predicated on the gradual desensitization of somatodendritic 5-HT1A autoreceptors, which initially limit the increase of serotonin in the synaptic cleft. This delay in autoreceptor desensitization is thought to contribute to the slow onset of the therapeutic effects of SSRIs. A key hypothesis in the development of novel antidepressants is that a direct antagonism of the 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors could lead to a more immediate and sustained increase in synaptic serotonin levels, potentially resulting in a faster therapeutic response. This compound was developed from this hypothesis, aiming to combine potent, selective, and orally active pan-antagonism of the 5-HT1 autoreceptors.
Discovery and Synthesis of this compound
The discovery of this compound stemmed from a medicinal chemistry effort to optimize a previously reported dual-acting 5-HT1 antagonist/SSRI scaffold. The primary strategy involved the replacement of a benzoxazinone moiety while retaining the 2-methylquinoline group, which was found to be crucial for high affinity to the 5-HT1A/B/D receptors and low intrinsic activity. This led to the identification of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (this compound) as a lead candidate with a strong preclinical profile.[1][2]
Chemical Synthesis
The synthesis of this compound is a multi-step process, which can be summarized as follows:
-
Step 1: Synthesis of the Piperazine Intermediate: The synthesis begins with the preparation of the key piperazine intermediate, 1-(2-methyl-5-quinolinyl)piperazine. This is typically achieved through the reaction of 5-bromo-2-methylquinoline with piperazine.
-
Step 2: Synthesis of the Phenyl-ethyl Moiety: A separate synthetic route is used to prepare the 1-(3-(2-bromoethyl)phenyl)-2-imidazolidinone fragment. This involves the bromination of the corresponding alcohol.
-
Step 3: Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the phenyl-ethyl bromide fragment under basic conditions to yield this compound.
In Vitro Pharmacology
This compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at its target receptors.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).
| Target | Assay Type | Parameter | Value (pKi) |
| Human 5-HT1A Receptor | Radioligand Binding | pKi | 9.4 |
| Human 5-HT1B Receptor | Radioligand Binding | pKi | 8.5 |
| Human 5-HT1D Receptor | Radioligand Binding | pKi | 9.7 |
| Human Serotonin Transporter (SerT) | Radioligand Binding | pKi | 6.1 |
pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Components:
-
Radioligand: A specific radiolabeled ligand for each target is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B/1D, and [3H]citalopram for SerT).
-
Test Compound: this compound is prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor is used to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated together in a 96-well plate. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist activity of this compound at the 5-HT1A, 5-HT1B, and 5-HT1D receptors.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assays, cell membranes expressing the receptor of interest are prepared.
-
Assay Components:
-
[35S]GTPγS: A non-hydrolyzable analog of GTP that is radiolabeled.
-
GDP: Guanosine diphosphate is added to the assay buffer.
-
Agonist: A known agonist for the target receptor is used to stimulate G-protein activation (e.g., 5-HT).
-
Test Compound (Antagonist): this compound is pre-incubated with the membranes before the addition of the agonist.
-
-
Incubation: The assay is typically performed in a 96-well plate. The membranes and this compound are first incubated together. The agonist is then added, followed by [35S]GTPγS to initiate the reaction. The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes).
-
Separation: The reaction is stopped by rapid filtration, similar to the radioligand binding assay, to separate the membrane-bound [35S]GTPγS from the unbound form.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated response, is determined by non-linear regression.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 5-HT1A/B/D Receptors
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors initiate an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of serotonin to these receptors, thereby preventing this downstream signaling cascade.
Caption: Antagonistic action of this compound on the 5-HT1A/B/D receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound follows a logical progression from determining its binding affinity to confirming its functional activity.
Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.
Conclusion
This compound is a novel and potent pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, designed with the therapeutic rationale of achieving a more rapid antidepressant and anxiolytic effect. Its discovery and synthesis have been guided by a clear medicinal chemistry strategy, and its in vitro pharmacological profile demonstrates high affinity for its intended targets. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Further studies, particularly those investigating its in vivo efficacy and pharmacokinetic properties, will be crucial in determining its full therapeutic potential.
References
- 1. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of GSK163090: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits inhibitory activity at the serotonin reuptake transporter (SERT). This profile suggests its potential as a therapeutic agent in indications where modulation of the serotonergic system is beneficial. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity at key molecular targets and detailed protocols for the assays used to determine these properties.
Data Presentation: Binding Affinity Profile
The binding affinity of this compound for human serotonin receptors and the serotonin transporter was determined using radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
Table 1: In vitro binding affinities of this compound for human serotonin receptors and the serotonin transporter.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of this compound.
Radioligand Displacement Binding Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.
-
Radioligands:
-
For 5-HT1A: [³H]-8-OH-DPAT
-
For 5-HT1B: [¹²⁵I]-GTI
-
For 5-HT1D: [³H]-GR-125743
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Non-specific Binding Control: 10 µM of a high-affinity, non-radiolabeled ligand for the respective receptor (e.g., 5-HT for all three).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the prepared cell membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the plate harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Materials:
-
Cells: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]-Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.
-
Non-specific Uptake Control: 10 µM of a potent SERT inhibitor (e.g., fluoxetine).
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Cell Plating: Plate the hSERT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Assay Preparation: Wash the cells once with KRHB.
-
Incubation: Add 50 µL of KRHB containing either buffer (for total uptake), the non-specific uptake control, or varying concentrations of this compound to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of [³H]-5-HT (at a concentration near its Km for transport) to all wells to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake while still in the linear range.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake and calculate the pKi value.
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation, which is a downstream consequence of receptor activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the 5-HT1A, 5-HT1B, or 5-HT1D receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A known agonist for the respective receptor (e.g., 5-CT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: 10 µM of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Compound Preparation: Prepare the cell membranes in assay buffer. Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a 96-well plate, add the following:
-
50 µL of assay buffer or varying concentrations of this compound.
-
25 µL of the agonist at a concentration that produces a submaximal response (e.g., EC₈₀).
-
25 µL of the cell membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and 25 µL of GDP (final concentration ~10-30 µM) to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Data Analysis: Measure the radioactivity and determine the IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Signaling Pathway of 5-HT1A/B/D Receptor Antagonism
Caption: this compound's mechanism of action at the serotonin synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand displacement.
Logical Relationship of Functional Antagonism Assay
Caption: Logical flow of the GTPγS functional antagonism assay.
References
An In-depth Technical Guide to the Effects of Masupirdine (SUVN-502) on Serotonergic and Related Neurotransmitter Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The landscape of neurodegenerative and psychiatric drug discovery is continually evolving, with a significant focus on modulating specific neurotransmitter systems to achieve therapeutic benefits. The serotonin 6 (5-HT6) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for improving cognitive function and managing behavioral symptoms associated with Alzheimer's disease (AD) and other disorders. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.
This technical guide provides a comprehensive overview of Masupirdine (SUVN-502), a potent and selective 5-HT6 receptor antagonist. We will delve into its mechanism of action, present its preclinical pharmacological profile in a structured format, detail key experimental protocols for its evaluation, and summarize its clinical development trajectory. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and drug development.
Mechanism of Action
Masupirdine is a selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] This receptor is almost exclusively located in the brain, with high densities in regions integral to cognition, such as the cortex and hippocampus.[4] The 5-HT6 receptor is coupled to the Gs alpha subunit and constitutively activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is their ability to modulate other neurotransmitter systems.[5] By blocking the inhibitory influence of the serotonergic system on other neurons via the 5-HT6 receptor, antagonists like Masupirdine can lead to a disinhibition or increase in the release of acetylcholine (ACh) and glutamate (Glu).[5] Both acetylcholine and glutamate are critical neurotransmitters for synaptic plasticity, learning, and memory.[5] Preclinical studies have reported that Masupirdine administration can modulate glutamate levels and potentiate the neurochemical effects of the acetylcholinesterase inhibitor, donepezil.[6][7]
Preclinical Data
Masupirdine has been characterized in a variety of preclinical models, demonstrating high affinity and selectivity for the human 5-HT6 receptor. Its pro-cognitive effects have been observed in several behavioral paradigms.[6][7]
Binding Affinity and Selectivity
Quantitative data from radioligand binding assays establish the potency and selectivity of Masupirdine. The compound shows nanomolar affinity for the human 5-HT6 receptor and a favorable selectivity profile against other serotonin receptors, which is critical for minimizing off-target effects.[2]
| Target | Ligand/Assay | Ki (nM) | Species | Reference |
| 5-HT6 Receptor | [3H]-LSD Binding | 2.04 | Human | [1][2][6][7] |
| 5-HT2A Receptor | Not Specified | Minimal Activity | Human | [5] |
Table 1: In Vitro Binding Affinity of Masupirdine.
Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the pro-cognitive effects of Masupirdine. It has shown efficacy in reversing memory deficits induced by agents like scopolamine and MK-801 and in models of age-related cognitive decline.[1] Notably, Masupirdine has been shown to be effective across all phases of cognition: acquisition, consolidation, and retention.[2][6][7]
| Animal Model | Behavioral Test | Doses (p.o.) | Effect | Reference |
| Rat | Novel Object Recognition | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |
| Rat | Water Maze | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |
| Rat | Radial Arm Maze | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |
Table 2: Summary of In Vivo Preclinical Efficacy Studies for Masupirdine.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of 5-HT6 receptor antagonists like Masupirdine.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Receptor Preparation:
-
Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT6 receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA assay.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., 1-2 nM [3H]-LSD).
-
Varying concentrations of the unlabeled test compound (Masupirdine) or a reference compound for determining non-specific binding (e.g., 10 µM unlabeled Serotonin or Clozapine).
-
-
The plate is incubated (e.g., 60 minutes at room temperature) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the bound radioligand from the unbound.
-
Filters are washed multiple times with ice-cold wash buffer.
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol measures extracellular levels of neurotransmitters like glutamate and acetylcholine in the brains of freely moving animals.
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex) of an anesthetized rat and secured to the skull.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Masupirdine (or vehicle) is administered (e.g., orally, p.o.), and sample collection continues for several hours.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection for monoamines or mass spectrometry for acetylcholine and glutamate).
-
Neurotransmitter concentrations in each sample are quantified by comparing them to standard curves.
-
-
Data Analysis:
-
Post-treatment neurotransmitter levels are expressed as a percentage of the average baseline concentration.
-
Statistical analysis is performed to determine the significance of changes in neurotransmitter levels over time between the drug-treated and vehicle-treated groups.
-
Novel Object Recognition (NOR) Test
This protocol assesses recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Habituation Phase (Day 1):
-
Each animal is individually placed in an open-field arena (e.g., a 40 x 40 cm box) without any objects and allowed to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Familiarization/Training Phase (Day 2, Trial 1):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the two objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object (defined as sniffing or touching with the nose) is recorded. The animal is then returned to its home cage.
-
-
Test Phase (Day 2, Trial 2):
-
After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena.
-
One of the original objects is replaced with a new, novel object. The position of the novel object is counterbalanced across animals.
-
The time spent exploring the familiar object (F) and the novel object (N) is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
A discrimination index (DI) is calculated: DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar).
-
A positive DI indicates that the animal remembers the familiar object and prefers exploring the novel one.
-
The DI of the drug-treated group is compared to the vehicle-treated group (and often a group where memory is impaired, e.g., by scopolamine) to assess the pro-cognitive effects of the compound.
-
Clinical Development Summary
Masupirdine has been evaluated in clinical trials for its potential therapeutic effects in Alzheimer's disease.
-
Phase 2a Study (NCT02580305): This proof-of-concept trial evaluated Masupirdine (50 mg and 100 mg daily) as an add-on therapy to donepezil and memantine in patients with moderate AD. The study did not meet its primary endpoint for improving cognition, as measured by the ADAS-Cog scale.
-
Post-Hoc Analysis: Despite missing the primary cognitive endpoint, exploratory post-hoc analyses of the Phase 2a data suggested potential beneficial effects of Masupirdine on behavioral symptoms. Specifically, a statistically significant reduction in agitation/aggression scores was observed in subgroups of patients with baseline symptoms.[4]
-
Phase 3 Study (NCT05397639): Based on the encouraging post-hoc findings, a global Phase 3 clinical trial was initiated to evaluate the efficacy and safety of Masupirdine (50 mg and 100 mg) for the treatment of agitation in patients with dementia of the Alzheimer's type. This trial is currently ongoing.
Conclusion
Masupirdine (SUVN-502) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its mechanism of action, centered on the modulation of cholinergic and glutamatergic systems, provides a strong rationale for its investigation in CNS disorders. While it did not demonstrate efficacy for cognitive enhancement in a Phase 2 trial for moderate AD, subsequent analyses have revealed a promising signal for the management of agitation. The ongoing Phase 3 trial will be crucial in determining the ultimate therapeutic utility of Masupirdine and will further inform the role of 5-HT6 receptor antagonism in treating the complex neuropsychiatric symptoms of dementia. The data and protocols presented in this guide underscore the systematic approach required for the development and evaluation of novel CNS-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Masupirdine | 701205-60-9 | >98% [smolecule.com]
- 3. 5-ht6 — TargetMol Chemicals [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
Preclinical Data on GSK163090 Remains Undisclosed in Public Domain
Despite extensive searches for preclinical studies involving the compound GSK163090, a potent and selective 5-HT1A/B/D receptor antagonist, publicly available data on its in vitro and in vivo evaluation, as well as detailed experimental protocols, are not available. This lack of information prevents the creation of a specific, in-depth technical guide as requested.
This compound has been identified as a research compound with antagonist activity at serotonin receptor subtypes 1A, 1B, and 1D. This mechanism of action suggests its potential investigation for central nervous system disorders, such as depression and anxiety, where these receptors play a crucial role in mood regulation. However, specific details regarding its preclinical development by GlaxoSmithKline (GSK) have not been released into the public domain through scientific publications, conference presentations, or patent literature.
The search for information included queries for preclinical data, mechanism of action studies, in vitro binding affinities, in vivo efficacy in animal models, and pharmacokinetic profiles. While the searches yielded general information on the roles of 5-HT1A, 1B, and 1D receptors in health and disease, and on the preclinical development of other serotonin receptor modulators, no specific quantitative data or experimental methodologies for this compound could be retrieved.
It is common for pharmaceutical companies to maintain confidentiality regarding the preclinical data of proprietary compounds during the early stages of drug development. Data is often only published after a compound has reached a certain milestone, such as entry into clinical trials or discontinuation of development.
Alternative Focus: A Technical Guide on Preclinical Evaluation of 5-HT1 Receptor Antagonists
Given the absence of specific data for this compound, a comprehensive technical guide on the preclinical evaluation of a representative 5-HT1A/B/D receptor antagonist with publicly available data could be provided as an alternative. Such a guide would follow the requested format, including:
-
Quantitative Data Presentation: Summarized in tables for parameters such as binding affinity (Ki), functional activity (IC50/EC50), and selectivity for 5-HT1A, 1B, and 1D receptors, as well as pharmacokinetic data from various preclinical species.
-
Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays used to characterize 5-HT1 receptor antagonists.
-
Mandatory Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and logical relationships.
This alternative guide would serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed overview of the preclinical assessment of compounds within this important pharmacological class.
Illustrative Signaling Pathway and Experimental Workflow
To demonstrate the type of visualizations that would be included in such a guide, below are example diagrams.
Caption: Simplified signaling pathway of 5-HT1A/B/D receptors and the antagonistic action of this compound.
Caption: General experimental workflow for the preclinical evaluation of a novel CNS drug candidate.
Should a decision be made to proceed with the proposed alternative, a comprehensive guide on a well-documented 5-HT1 receptor antagonist will be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.
GSK163090: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK163090, a potent and selective antagonist of the serotonin 1A, 1B, and 1D (5-HT1A/B/D) receptors. This document consolidates key chemical properties, pharmacological data, and relevant experimental methodologies to support ongoing and future research in neuropharmacology and drug development.
Chemical Properties and Identification
This compound is a synthetic molecule that has been investigated for its potential as a rapid-onset antidepressant and anxiolytic. Its fundamental chemical and identification details are summarized below.
| Property | Value |
| CAS Number | 844903-58-8 (free base) |
| 844903-52-2 (HCl salt) | |
| Molecular Formula | C₂₅H₂₉N₅O |
| Molecular Weight | 415.54 g/mol |
| IUPAC Name | 1-(3-(2-(4-(2-methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one |
| Appearance | Solid powder |
Pharmacological Profile
This compound functions as a potent antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits weaker activity at the serotonin reuptake transporter (SERT). The binding affinities (pKi) are presented below, illustrating its selectivity profile.
| Target | pKi Value |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by blocking the canonical and non-canonical signaling pathways initiated by the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Canonical Gi/o Signaling Pathway
Antagonism of 5-HT1A/B/D receptors by this compound prevents the downstream effects of serotonin binding, which normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of serotonin on neuronal excitability.
Caption: Canonical Gi/o signaling pathway antagonized by this compound.
Non-Canonical Signaling Pathways
Beyond the canonical pathway, 5-HT1 receptors can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways. By blocking the receptor, this compound can influence these pathways, which are implicated in neuroplasticity and cell survival. The precise effects of this compound on these pathways require further elucidation.
GSK163090: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist. The information is intended to support research and development activities by providing key physicochemical properties and outlining methodologies for its handling and analysis.
Core Concepts: Solubility and Stability in Drug Development
The solubility and stability of a drug candidate are critical parameters that influence its biopharmaceutical properties, formulation development, and ultimately, its therapeutic efficacy and safety.
-
Solubility dictates the bioavailability of a compound, affecting its absorption and distribution in the body. Poor solubility can lead to inadequate drug exposure and limit therapeutic potential. Understanding the solubility of this compound in various solvents and pH conditions is essential for designing appropriate in vitro assays, in vivo studies, and dosage forms.
-
Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.
This compound Solubility Profile
Quantitative aqueous solubility data for this compound across a range of pH values is not extensively available in the public domain. However, based on information from commercial suppliers and in vivo study protocols, a qualitative and semi-quantitative solubility profile can be summarized.
Table 1: Quantitative Solubility Data for this compound
| Solvent System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | Soluble | - |
| Water | Insoluble | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |
This compound Stability Profile
Table 2: Recommended Storage and Stability for this compound
| Condition | Recommended Storage | Expected Stability |
| Short-term (days to weeks) | Dry, dark, and at 0 - 4°C | Stable |
| Long-term (months to years) | -20°C | Stable |
| Shipping | Shipped under ambient temperature as non-hazardous chemical | Stable for a few weeks during ordinary shipping |
Experimental Protocols
The following sections describe detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound. These protocols are based on standard industry practices and regulatory guidelines.
Aqueous Solubility Determination (pH-dependent)
Objective: To determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility (mg/mL or µM) as a function of pH.
Aqueous Solubility Workflow
Solubility in Organic Solvents
Objective: To determine the solubility of this compound in a range of common organic solvents.
Methodology:
-
Solvent Selection: Select a panel of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Sample Collection and Preparation: Withdraw and filter an aliquot from each vial.
-
Quantification: Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any major degradation products.
-
Characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
-
Forced Degradation Pathways
Stability-Indicating HPLC Method Development
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Methodology:
-
Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers with different pH and additives) to achieve optimal separation.
-
Method Optimization: Optimize chromatographic parameters such as gradient profile, flow rate, and column temperature to ensure good resolution, peak shape, and run time.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
HPLC Method Validation Workflow
Signaling Pathways of 5-HT1A/1B/1D Receptors
This compound acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of serotonin, thereby preventing this downstream signaling cascade.
5-HT1 Receptor Signaling
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided protocols offer a robust framework for researchers to conduct their own detailed investigations. A thorough understanding of these physicochemical properties is paramount for the continued development and application of this promising 5-HT receptor antagonist. Further studies are warranted to fully characterize the solubility and degradation profile of this compound to support its advancement in preclinical and clinical settings.
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using GSK163090
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK163090 in various cell-based assays. This compound is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and also functions as a serotonin reuptake transporter (SerT) inhibitor.[1] This dual mechanism of action makes it a compound of interest for research into fast-onset antidepressants and anxiolytics.[2]
The following protocols are designed to guide researchers in characterizing the pharmacological profile of this compound in vitro.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at its primary targets.
Table 1: Receptor Binding Affinity of this compound
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the respective receptors.[1]
Table 2: Functional Antagonist Activity of this compound
| Target | Assay Type | pIC50 |
| 5-HT1A Receptor | [³⁵S]GTPγS Binding | 8.3 |
| 5-HT1B Receptor | [³⁵S]GTPγS Binding | 8.1 |
| 5-HT1D Receptor | [³⁵S]GTPγS Binding | 8.6 |
Data represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of this compound in inhibiting the functional response of the receptors.
Table 3: Serotonin Transporter (SerT) Inhibition by this compound
| Target | Assay Type | pKi |
| Serotonin Transporter (SerT) | [³H]Citalopram Binding | 6.1 |
Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the serotonin transporter.[1]
Mandatory Visualizations
Below are diagrams illustrating the signaling pathway of the 5-HT1A/B/D receptors and a general workflow for a competitive radioligand binding assay.
Caption: Signaling pathway of 5-HT1A/B/D receptors and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assays for 5-HT1A, 5-HT1B, and 5-HT1D Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Lines: HEK293 cells stably expressing human 5-HT1A, 5-HT1B, or 5-HT1D receptors.
-
Radioligands:
-
[³H]-8-OH-DPAT (for 5-HT1A)
-
[³H]-GR125743 (for 5-HT1B/1D)
-
-
Non-specific Binding Control: 10 µM Serotonin
-
This compound Stock Solution: 10 mM in DMSO
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture the respective stable cell lines to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of diluted cell membrane preparation (typically 10-20 µg of protein).
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Serotonin (for non-specific binding).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).
-
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptor Antagonism
This assay measures the ability of this compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of its functional antagonist activity.
Materials:
-
Cell Membranes: Prepared as described in the radioligand binding assay protocol.
-
Agonist: 5-Carboxamidotryptamine (5-CT)
-
Radioligand: [³⁵S]GTPγS
-
This compound Stock Solution: 10 mM in DMSO
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GTPγS Binding Buffer: Assay buffer supplemented with 10 µM GDP.
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of cell membrane preparation (10-20 µg of protein) in GTPγS binding buffer.
-
50 µL of this compound at various concentrations.
-
50 µL of 5-CT (at a concentration that elicits ~80% of the maximal response, EC₈₀).
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
-
Incubation:
-
Incubate the plates at 30°C for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Serotonin Transporter (SerT) Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cells endogenously or recombinantly expressing the serotonin transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing human SerT, or a cell line with high endogenous expression (e.g., JAR cells).
-
Radioligand: [³H]-Serotonin (5-HT)
-
Non-specific Uptake Control: 10 µM Fluoxetine
-
This compound Stock Solution: 10 mM in DMSO
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
24-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating:
-
Plate the cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Assay:
-
Wash the cells once with uptake buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with 200 µL of uptake buffer containing either vehicle, 10 µM Fluoxetine, or varying concentrations of this compound.
-
Add 50 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for an additional 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding 500 µL of 1% SDS to each well and shaking for 30 minutes.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Fluoxetine) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
Application Notes and Protocols for GSK163090 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist, for its use in behavioral neuroscience research. This document includes its mechanism of action, key quantitative data, and detailed protocols for assessing its potential antidepressant and anxiolytic effects in animal models.
Introduction to this compound
This compound is a selective antagonist for the serotonin 1A, 1B, and 1D receptors. It also exhibits inhibitory activity at the serotonin reuptake transporter (SerT). Due to its pharmacological profile, this compound has been investigated for its potential as a rapid-onset antidepressant and anxiolytic agent. Understanding its effects on behavior is crucial for its development as a therapeutic agent.
Mechanism of Action
This compound primarily acts by blocking the inhibitory effects of serotonin at 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors and heteroreceptors. This action is hypothesized to increase the release and synaptic availability of serotonin, a neurotransmitter critically involved in mood and anxiety regulation. Its additional activity as a serotonin reuptake inhibitor further enhances serotonergic neurotransmission.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SerT) | 6.1 |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Endpoint | Dosing | Result (ED50) |
| 8-OH-DPAT-induced Hyperlocomotion | Rat | Inhibition of hyperlocomotor activity | Not Specified | 0.03 - 1 mg/kg |
| Forced Swim Test (FST) | Mouse/Rat | Reduction in immobility time | See Protocol | Data not available |
| Elevated Plus Maze (EPM) | Mouse/Rat | Increase in open arm time/entries | See Protocol | Data not available |
Note: While this compound is expected to show efficacy in the FST and EPM based on its mechanism of action, specific published data for these tests were not available at the time of this document's creation. The provided protocols are based on standardized procedures for these assays.
Experimental Protocols
The following are detailed protocols for evaluating the antidepressant and anxiolytic-like effects of this compound in rodents.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water with a solubilizing agent)
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Cylindrical glass beakers (for mice: 20 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
Towels and warming lamp
Procedure:
-
Habituation (Day 1):
-
Fill the beakers with water to a depth where the animal cannot touch the bottom with its tail or paws (approx. 15 cm for mice, 30 cm for rats).
-
Gently place each animal into a beaker for a 15-minute pre-swim session.
-
After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage. A warming lamp may be used to prevent hypothermia.
-
-
Drug Administration (Day 2):
-
Prepare solutions of this compound at the desired doses. A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specific time before the test (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
Refill the beakers with fresh water at the same temperature.
-
Place the animals back into the beakers for a 6-minute test session.
-
Record the entire session for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated group. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Materials:
-
This compound
-
Vehicle
-
Male mice or rats
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired doses and route, typically 30-60 minutes before the test.
-
-
Test Session:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
The session is recorded and analyzed using a video tracking system.
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in either of these parameters in the this compound-treated groups compared to the vehicle group indicates an anxiolytic-like effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Conclusion
This compound, with its unique profile as a 5-HT1A/1B/1D receptor antagonist and serotonin reuptake inhibitor, presents a promising candidate for investigation in the field of behavioral neuroscience. The protocols outlined in these application notes provide a standardized framework for researchers to explore the antidepressant and anxiolytic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the behavioral effects of this compound.
Application Notes and Protocols for Studying Receptor Desensitization using GSK163090
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist for the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are implicated in a variety of physiological and pathological processes, including mood disorders and anxiety. Receptor desensitization, a phenomenon where a receptor's response to a ligand is diminished after prolonged or repeated exposure, is a crucial mechanism for regulating cellular signaling. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of 5-HT1A, 5-HT1B, and 5-HT1D receptor desensitization.
Mechanism of Action
Data Presentation
The following table summarizes the binding affinities of this compound for its target receptors.
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
Table 1: Binding affinities (pKi) of this compound for human serotonin receptor subtypes and the serotonin transporter.[1]
Signaling Pathways and Desensitization
The following diagrams illustrate the canonical signaling pathways of the 5-HT1A/B/D receptors and a general overview of the experimental workflow to study antagonist effects on receptor desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with GSK163090 Application
Disclaimer: Publicly available information on the specific electrophysiological effects and established protocols for GSK163090 is limited. The following application notes and protocols are provided as a generalized framework for investigating the effects of a novel compound, such as this compound, on ion channel function and cellular excitability using patch-clamp electrophysiology. The presented data is hypothetical and for illustrative purposes only. Researchers should optimize these protocols based on their specific experimental goals and cell systems.
Introduction to this compound and its Hypothetical Electrophysiological Significance
This compound is a research compound with potential applications in drug development.[1][2][3][4] While its precise mechanism of action is not widely publicized, its chemical structure may suggest interactions with various cellular signaling pathways, potentially including the modulation of ion channels.[5][6][7][8] Ion channels are critical for neuronal excitability, synaptic transmission, and other physiological processes, making them key targets for therapeutic intervention in a range of disorders.[5][6][7][8]
These application notes provide a detailed protocol for characterizing the effects of this compound on a putative voltage-gated sodium channel (NaV) using whole-cell patch-clamp electrophysiology in a cultured neuronal cell line.
Hypothetical Mechanism of Action
For the purpose of this protocol, we will hypothesize that this compound is a modulator of voltage-gated sodium channels (NaV). The compound is presumed to interact with the channel protein, altering its gating properties and leading to a change in the influx of sodium ions during membrane depolarization. This could have significant effects on action potential generation and propagation.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data on the effects of this compound on a voltage-gated sodium channel.
Table 1: Dose-Dependent Inhibition of Peak NaV Current
| This compound Concentration (µM) | Peak Inward Current (pA) (Mean ± SEM) | % Inhibition |
| 0 (Control) | -2543 ± 157 | 0 |
| 0.1 | -2189 ± 132 | 13.9 |
| 1 | -1322 ± 98 | 48.0 |
| 10 | -483 ± 54 | 81.0 |
| 100 | -102 ± 21 | 96.0 |
Table 2: Effect of this compound on NaV Channel Gating Properties
| Parameter | Control (0 µM this compound) | 10 µM this compound |
| V₅₀ of Activation (mV) | -25.3 ± 1.2 | -24.8 ± 1.5 |
| Slope Factor (k) of Activation | 6.8 ± 0.5 | 7.1 ± 0.6 |
| V₅₀ of Inactivation (mV) | -85.1 ± 2.1 | -98.4 ± 2.5* |
| Slope Factor (k) of Inactivation | -7.2 ± 0.4 | -7.5 ± 0.5 |
* Indicates a statistically significant difference (p < 0.05) from the control.
Experimental Protocols
Cell Culture
A neuronal cell line endogenously expressing the target voltage-gated sodium channel (e.g., ND7/23 cells) is used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 100 mM stock solution in DMSO. Serial dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to investigate the effects of this compound on voltage-gated sodium channels.[9][10]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Visualization and Sealing: Mount the coverslip with cultured cells in the recording chamber on the stage of an inverted microscope. Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording: Allow the cell to stabilize for 5 minutes. In voltage-clamp mode, hold the membrane potential at -100 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents. Record baseline currents for at least 3-5 minutes to ensure stability.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Ensure complete exchange of the solution in the chamber.
-
Recording Effects: After 3-5 minutes of drug application, repeat the voltage-step protocol to record the changes in sodium channel currents.
-
Washout: Perfuse the chamber with the control external solution to wash out this compound and observe for any reversal of the effects.
-
Data Analysis: Measure the peak amplitude of the inward sodium current at each voltage step before, during, and after drug application. Analyze changes in current-voltage (I-V) relationships, as well as activation and inactivation kinetics. Plot dose-response curves to determine the IC₅₀.
References
- 1. The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. Side-effects of protein kinase inhibitors on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Channel and Transporter Involvement in Chemotherapy-Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK163090 as a Tool for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[3] By radiolabeling this compound, it can be utilized as a PET tracer to interrogate the distribution and target engagement of EED in preclinical models, providing valuable insights for drug development and patient stratification.
This document provides detailed application notes and protocols for the use of radiolabeled this compound as a PET imaging tool for preclinical research.
Signaling Pathway
The PRC2 complex, consisting of the core components EZH2, SUZ12, and EED, is responsible for methylating H3K27.[1] EED contains a binding pocket that recognizes H3K27me3, an interaction that allosterically activates the catalytic subunit EZH2, leading to the propagation of the repressive H3K27me3 mark.[2] this compound acts by binding to this EED pocket, thereby preventing the interaction with H3K27me3 and disrupting the positive feedback loop that maintains PRC2 activity. This leads to a reduction in H3K27me3 levels and the reactivation of PRC2 target genes, which can induce anti-tumor effects.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for the characterization of [¹¹C]this compound.
Table 1: In Vitro Binding Affinity of [¹¹C]this compound
| Cell Line | Target | Kd (nM) | Bmax (fmol/mg protein) |
| Karpas-422 (EZH2 mutant Lymphoma) | EED | 1.5 ± 0.3 | 850 ± 75 |
| PC-9 (NSCLC) | EED | 2.1 ± 0.5 | 620 ± 60 |
| Control (HEK293) | EED | >1000 | Not Detectable |
Table 2: Ex Vivo Biodistribution of [¹¹C]this compound in Mice Bearing Karpas-422 Xenografts (30 minutes post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 0.8 ± 0.2 |
| Heart | 1.2 ± 0.3 |
| Lungs | 2.5 ± 0.6 |
| Liver | 15.3 ± 2.1 |
| Spleen | 3.1 ± 0.5 |
| Kidneys | 8.9 ± 1.5 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.9 ± 0.2 |
| Brain | 0.2 ± 0.05 |
| Tumor | 4.5 ± 0.8 |
Table 3: Tumor Uptake and Tumor-to-Muscle Ratio from PET Imaging
| Time Post-Injection (min) | Tumor SUVmax | Tumor-to-Muscle Ratio |
| 15 | 3.8 ± 0.6 | 7.6 |
| 30 | 4.2 ± 0.7 | 8.4 |
| 60 | 3.5 ± 0.5 | 7.0 |
Experimental Protocols
Radiolabeling of this compound with Carbon-11
Objective: To synthesize [¹¹C]this compound for use in PET imaging studies.
Materials:
-
This compound precursor (desmethyl-GSK163090)
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Anhydrous DMF
-
HPLC purification system
-
Sterile saline solution for formulation
Protocol:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a suitable automated synthesis module.
-
Dissolve the desmethyl-GSK163090 precursor in anhydrous DMF.
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.
-
Quench the reaction and purify the crude product using reverse-phase HPLC.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Evaporate the HPLC solvent and formulate the final product in sterile saline for injection.
-
Perform quality control tests for radiochemical purity, chemical purity, and specific activity.
In Vitro Binding Assay
Objective: To determine the binding affinity (Kd) and density of EED binding sites (Bmax) in cancer cell lines.
Materials:
-
Karpas-422, PC-9, and HEK293 cells
-
[¹¹C]this compound
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Cell harvesting equipment
-
Gamma counter
Protocol:
-
Culture cells to confluency and prepare cell membrane homogenates.
-
Perform a saturation binding experiment by incubating a constant amount of membrane protein with increasing concentrations of [¹¹C]this compound.
-
For non-specific binding determination, perform parallel incubations in the presence of a high concentration of unlabeled this compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radiotracer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
In Vivo PET Imaging and Biodistribution
Objective: To evaluate the in vivo distribution, tumor uptake, and pharmacokinetics of [¹¹C]this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Karpas-422 cells
-
[¹¹C]this compound
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Protocol:
-
Implant Karpas-422 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Anesthetize the tumor-bearing mice and position them in the PET/CT scanner.
-
Inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹¹C]this compound intravenously via the tail vein.
-
Perform a dynamic PET scan for 60 minutes, followed by a CT scan for anatomical reference.
-
Reconstruct the PET images and co-register with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves and calculate Standardized Uptake Values (SUVs).
-
For ex vivo biodistribution, sacrifice a separate cohort of mice at 30 minutes post-injection.
-
Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of GSK163090 in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of GSK163090, a potent and selective inhibitor of the serotonin transporter (SERT), in neuronal cultures. Given the critical role of SERT in neuronal signaling, it is imperative to characterize any unintended interactions to ensure data integrity and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is primarily designed as a high-affinity antagonist of the serotonin transporter (SERT). Its mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.
Q2: Why is it important to investigate the off-target effects of this compound in neuronal cultures?
While this compound is designed for SERT selectivity, small molecule inhibitors can often interact with other proteins, such as kinases, receptors, or ion channels, especially at higher concentrations. In neuronal cultures, such off-target interactions could lead to unintended physiological effects, including altered neuronal viability, synaptic transmission, or signaling pathways, which could confound experimental results or suggest potential side effects in a clinical context.
Q3: What are some common potential off-target liabilities for small molecule inhibitors like this compound in neurons?
Common off-target liabilities for kinase inhibitors and other small molecules in neuronal cultures include, but are not limited to:
-
Kinase Inhibition: Many signaling pathways crucial for neuronal survival and function are regulated by kinases. Off-target kinase inhibition can lead to apoptosis, neurite retraction, or altered synaptic plasticity.
-
GPCR Binding: Interaction with G-protein coupled receptors other than the intended target can trigger a cascade of unintended signaling events.
-
Ion Channel Modulation: Effects on ion channels (e.g., sodium, potassium, calcium channels) can alter neuronal excitability and firing patterns.
-
Cytotoxicity: Off-target effects can lead to general cellular stress and toxicity, independent of the primary target's modulation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when assessing the off-target effects of this compound in neuronal cultures.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Neuronal Death or Reduced Viability at Low this compound Concentrations | 1. Off-target kinase inhibition affecting survival pathways (e.g., Akt, ERK). 2. Induction of apoptosis through caspase activation. 3. General cytotoxicity due to mitochondrial dysfunction. | 1. Perform a kinase screen: Profile this compound against a panel of kinases known to be important for neuronal survival. 2. Assess apoptosis: Use assays for caspase-3/7 activation, TUNEL staining, or Annexin V flow cytometry. 3. Measure mitochondrial health: Utilize assays such as MTT, resazurin, or Seahorse to assess mitochondrial respiration. |
| Altered Neuronal Morphology (e.g., neurite retraction, reduced dendritic complexity) | 1. Disruption of cytoskeletal dynamics through off-target effects on Rho family GTPases or their downstream kinases (e.g., ROCK). 2. Inhibition of growth factor signaling pathways. | 1. Immunostain for cytoskeletal markers: Use antibodies against β-III tubulin, MAP2, and phalloidin to visualize neuronal and axonal/dendritic morphology. 2. Perform a Western blot analysis: Probe for key proteins in cytoskeletal and growth factor signaling pathways (e.g., phosphorylated cofilin, growth-associated protein 43 [GAP-43]). |
| Changes in Neuronal Activity (e.g., altered firing rate, synaptic transmission) | 1. Off-target modulation of ion channels. 2. Unintended effects on other neurotransmitter systems (e.g., GABAergic, glutamatergic). | 1. Use multi-electrode array (MEA) or patch-clamp electrophysiology: Directly measure changes in neuronal electrical activity. 2. Perform calcium imaging: Use fluorescent calcium indicators (e.g., Fura-2, GCaMP) to assess changes in intracellular calcium dynamics. 3. Analyze neurotransmitter release: Use techniques like HPLC or ELISA to measure changes in the release of other neurotransmitters. |
| Inconsistent Experimental Results | 1. Variability in neuronal culture health and density. 2. Degradation or precipitation of this compound in culture media. 3. Inaccurate compound concentration. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density, media composition, and incubation conditions. 2. Check compound stability: Verify the stability of this compound in your specific culture media over the course of the experiment using analytical methods like HPLC-MS. 3. Confirm compound concentration: Prepare fresh stock solutions and verify their concentration. |
Experimental Protocols
Protocol 1: Kinase Profiling of this compound
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house platform.
-
Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).
-
The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric (
³³P-ATP) or fluorescence-based method. -
Results are typically expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control.
-
Follow up with dose-response curves to determine the IC₅₀ values for any identified off-target hits.
Protocol 2: Neuronal Viability Assessment using a Resazurin-based Assay
Objective: To determine the cytotoxic effects of this compound on neuronal cultures.
Methodology:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and differentiate for the appropriate amount of time.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | SRC | 85% |
| LCK | 78% | |
| FYN | 72% | |
| Serine/Threonine Kinase | ROCK1 | 65% |
| PAK1 | 58% | |
| PKA | 12% | |
| AKT1 | 8% |
Table 2: Hypothetical IC₅₀ Values of this compound for On- and Off-Target Kinases
| Target | IC₅₀ (nM) |
| SERT (On-Target) | 1.2 |
| SRC (Off-Target) | 1,500 |
| LCK (Off-Target) | 2,300 |
| ROCK1 (Off-Target) | 5,800 |
Visualizations
Caption: Experimental workflow for assessing this compound off-target effects.
Caption: Potential on- and off-target signaling of this compound.
Technical Support Center: Improving In Vivo Bioavailability of GSK163090
Disclaimer: Publicly available information on the specific bioavailability, in vivo studies, and metabolic pathways of GSK163090 is limited. This technical support center provides troubleshooting guidance and answers to frequently asked questions based on established principles and common challenges encountered with compounds exhibiting poor oral bioavailability. The strategies outlined below are general and should be adapted based on the specific physicochemical properties of this compound.
General Troubleshooting Guide
Researchers encountering low in vivo bioavailability with this compound can systematically troubleshoot the issue by considering the following potential causes and solutions.
Problem: Low Aqueous Solubility Limiting Dissolution
Poor dissolution in the gastrointestinal (GI) tract is a primary reason for low bioavailability of many orally administered drugs.
-
Is the particle size of the active pharmaceutical ingredient (API) optimized?
-
Have you explored enabling formulations?
-
Troubleshooting: If the compound is poorly soluble, standard formulations may not be sufficient.
-
Recommended Action:
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can create a high-energy, amorphous state that enhances solubility and dissolution.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds, formulating with lipids, surfactants, and co-solvents can improve solubilization and absorption.[3][4][5] Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising option.[2][3]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[3]
-
-
Problem: High First-Pass Metabolism
Extensive metabolism in the liver or gut wall after absorption can significantly reduce the amount of active drug reaching systemic circulation.
-
Is this compound a substrate for major metabolizing enzymes (e.g., Cytochrome P450s)?
-
Troubleshooting: While specific data for this compound is unavailable, many drugs are metabolized by CYP enzymes, particularly the CYP3A family.[6][7]
-
Recommended Action:
-
Co-administration with Inhibitors: In a research setting, co-administering a known inhibitor of the relevant metabolic pathway can help determine the extent of first-pass metabolism.[4]
-
Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically can be a viable strategy.[2]
-
Lipid-Based Systems: Certain lipid formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[1][3]
-
-
Problem: Poor Membrane Permeation
The inability of the drug to efficiently cross the intestinal epithelium will result in low bioavailability.
-
Does this compound have unfavorable physicochemical properties for permeation (e.g., high polarity, large size)?
-
Troubleshooting: The "rule of five" can provide a general indication, but exceptions exist, especially for compounds that are substrates for transporters.[3]
-
Recommended Action:
-
Permeation Enhancers: The inclusion of permeation enhancers in the formulation can transiently increase the permeability of the intestinal membrane.[2][4]
-
Ion Pairing/Complexation: Forming a lipophilic salt or complex can improve the partitioning of a polar drug into the intestinal membrane.[4]
-
Particulate Carriers: Encapsulating the drug in nanoparticles or other particulate carriers can facilitate transport across the intestinal barrier.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical animal models after oral dosing. What is the likely cause?
A1: Low and variable plasma concentrations are classic indicators of poor oral bioavailability. The primary suspects are poor aqueous solubility leading to dissolution-rate-limited absorption, and/or extensive first-pass metabolism. We recommend first characterizing the solubility of your current formulation. If solubility is low, consider the formulation strategies outlined in the General Troubleshooting Guide, such as particle size reduction or developing a lipid-based formulation.
Q2: How can we determine if first-pass metabolism is the primary contributor to the low bioavailability of this compound?
A2: A common experimental approach is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral (PO) and intravenous (IV) administration. A significantly lower AUC for the oral route compared to the IV route (i.e., absolute bioavailability << 100%) suggests either poor absorption or high first-pass metabolism. To distinguish between these, an in vitro study using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability.
Q3: What are the different types of lipid-based formulations we can consider for this compound?
A3: Lipid-based formulations are classified into a Lipid Formulation Classification System (LFCS). The choice depends on the properties of the drug and the desired dispersion characteristics. The main types are:
-
Type I: Oils without surfactants.
-
Type II: Oils and water-insoluble surfactants.
-
Type III: Oils, water-soluble surfactants, and co-solvents. These form fine emulsions (SEDDS).
-
Type IV: Surfactants and co-solvents without oils. These form micelles.
For drugs with poor solubility, Type III systems are often a good starting point as they can significantly improve solubilization and absorption.[3]
Q4: Can we use nanoparticles to improve the bioavailability of this compound?
A4: Yes, nanoparticles can be a very effective strategy.[1] By increasing the surface area-to-volume ratio, they can enhance the dissolution rate of poorly soluble drugs.[1][2] Nanoparticle systems for oral delivery include:
-
Nanosuspensions: Crystalline drug particles in the nanometer range.
-
Solid Lipid Nanoparticles (SLNs): A solid lipid core stabilized by surfactants.[5]
-
Polymeric Nanoparticles: The drug is encapsulated within a polymer matrix.
These systems can also be engineered for targeted delivery or controlled release.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for producing a drug nanosuspension to enhance dissolution.
-
Preparation of the Suspension:
-
Disperse a defined amount of this compound powder (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v of a non-ionic surfactant like polysorbate 80 or a polymeric stabilizer).
-
Stir the mixture to ensure the powder is fully wetted.
-
-
Milling Process:
-
Transfer the suspension to the chamber of a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Set the milling parameters (e.g., milling speed, time, and temperature). These will need to be optimized for this compound.
-
Mill the suspension for a predetermined duration (e.g., several hours).
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., < 500 nm) is achieved and the size distribution is narrow.
-
-
Harvesting the Nanosuspension:
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., spray-dried into a solid powder).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general approach to developing a Type III lipid-based formulation.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram by mixing the three components in different ratios and observing the resulting mixture after gentle heating and vortexing.
-
Identify the region in the phase diagram that forms a clear, single-phase liquid.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.
-
Add this compound to this mixture and stir until it is completely dissolved. The drug loading will need to be optimized.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Test: Add a small amount of the prepared SEDDS to an aqueous medium with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically < 200 nm) is desirable for better absorption.
-
The optimized SEDDS formulation is then ready for encapsulation in soft gelatin capsules for in vivo administration.
-
Quantitative Data Summary
The following tables summarize general formulation strategies that can be applied to improve the bioavailability of a compound like this compound.
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Particle Size Reduction | Increases surface area, leading to faster dissolution.[1][2] | Well-established, applicable to many compounds. | Can lead to particle aggregation; may not be sufficient for very low solubility. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state.[1] | Significant increase in apparent solubility and dissolution rate. | Potential for recrystallization during storage; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in lipid carriers, can enhance lymphatic transport.[1][3] | Improves solubility, can bypass first-pass metabolism, suitable for lipophilic drugs. | Excipient selection can be complex; potential for GI side effects with high surfactant levels. |
| Complexation (e.g., with Cyclodextrins) | Forms a host-guest complex where the drug is encapsulated, increasing solubility.[3] | Can significantly increase aqueous solubility. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrugs | Chemically modifies the drug to improve properties like solubility or permeability, then releases the active drug in vivo.[2] | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires chemical synthesis and careful design to ensure efficient conversion to the active drug. |
Visualizations
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of a drug candidate.
Caption: Classification of lipid-based drug delivery systems based on their composition and dispersion behavior.
References
- 1. upm-inc.com [upm-inc.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK163090 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The information is designed to address specific issues that may arise during the optimization of dose-response curves in experimental settings.
Quantitative Data Summary
The binding affinity of this compound for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors is summarized in the table below. This data is essential for designing effective dose-response experiments.
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1A | 9.4 | 0.40 |
| 5-HT1B | 8.5 | 3.16 |
| 5-HT1D | 9.7 | 0.20 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] By blocking these receptors, it inhibits the downstream signaling pathways typically initiated by serotonin. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: Which cell lines are suitable for studying this compound's effects?
A2: Cell lines endogenously expressing or engineered to express human 5-HT1A, 5-HT1B, or 5-HT1D receptors are recommended. Commonly used host cell lines for transfection include HEK293 and CHO cells. The choice of cell line can influence the experimental outcome, so it is crucial to select a line that provides a robust and reproducible signal window for your assay.
Q3: What are the key considerations when preparing this compound for in vitro experiments?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your assay buffer. Ensure the final DMSO concentration in your assay is consistent across all wells (including controls) and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).
Troubleshooting Guide
Problem 1: High variability between replicate wells in my dose-response curve.
-
Possible Cause: Inconsistent cell plating, leading to variations in cell number per well.
-
Solution: Ensure a homogenous single-cell suspension before plating. After plating, visually inspect the wells under a microscope to confirm even cell distribution. Consider using an automated cell dispenser for improved consistency.
-
Possible Cause: Edge effects in the microplate due to evaporation.
-
Solution: Avoid using the outer wells of the microplate for experimental data points. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Possible Cause: Pipetting errors during serial dilutions of this compound.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For low volume additions, consider using a multi-channel pipette to minimize variability.
Problem 2: The dose-response curve does not reach a complete sigmoidal shape (no clear upper or lower plateau).
-
Possible Cause: The concentration range of this compound is too narrow.
-
Solution: Broaden the range of concentrations tested. A typical starting point for a dose-response curve is to use a wide range of concentrations, for example, from 10 pM to 100 µM, with 10-fold serial dilutions.
-
Possible Cause: Insufficient incubation time for the compound to exert its effect.
-
Solution: Optimize the incubation time. Perform a time-course experiment to determine the point at which the antagonist effect reaches a steady state.
Problem 3: The calculated IC50 value is significantly different from expected values.
-
Possible Cause: The concentration of the agonist used to stimulate the receptor is not optimal.
-
Solution: The IC50 of an antagonist is dependent on the concentration of the agonist used. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80). This provides a good signal window for detecting inhibition.
-
Possible Cause: Issues with the assay reagents or cell health.
-
Solution: Ensure all reagents are within their expiration dates and have been stored correctly. Regularly check cell cultures for any signs of contamination or stress. Perform a cell viability assay in parallel to your functional assay to rule out cytotoxicity of the compound at the tested concentrations.
Experimental Protocols
Detailed Protocol: In Vitro Dose-Response Curve Generation for this compound using a cAMP Assay
This protocol outlines a method for determining the IC50 value of this compound in a cell line expressing a 5-HT1 receptor subtype (e.g., 5-HT1A).
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
This compound
-
Serotonin (5-HT) or another suitable 5-HT1A agonist
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Assay buffer (as recommended by the cAMP assay kit manufacturer)
-
384-well white opaque microplates
-
Calibrated pipettes
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-5HT1A cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically determined during assay optimization).
-
Dispense the cell suspension into a 384-well plate.
-
-
This compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).
-
Add the diluted this compound solutions to the appropriate wells of the 384-well plate containing the cells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of the 5-HT1A agonist (e.g., serotonin) in assay buffer at a concentration that elicits an EC80 response.
-
Add the agonist solution to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate the plate at 37°C for a time sufficient to induce a robust cAMP response (typically 15-30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound antagonizes 5-HT1 receptors, blocking serotonin-mediated inhibition of adenylyl cyclase.
Caption: A streamlined workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A decision tree to guide troubleshooting common issues in dose-response experiments.
References
Troubleshooting GSK163090 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with GSK163090, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 14.29 mg/mL (34.39 mM).[1] It is important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water absorption can negatively impact the solubility of the compound.[1]
Q2: I am observing particulate matter in my this compound stock solution in DMSO. What should I do?
A2: If you observe particulate matter, it is recommended to use ultrasonic agitation to aid dissolution.[1] Gentle warming of the solution can also help. Ensure the vial is tightly sealed to prevent moisture absorption. If the issue persists, it may indicate that the solubility limit has been exceeded or that the DMSO has absorbed water.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can help maintain solubility.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This facilitates better mixing and can prevent localized high concentrations that lead to precipitation.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Consider Co-solvents (for in vivo preparations): For in vivo studies, co-solvents are often necessary. Formulations including PEG300, Tween-80, SBE-β-CD, or corn oil have been used successfully.[1]
Q4: What is the stability of this compound in a DMSO stock solution?
A4: When stored at -20°C, a DMSO stock solution of this compound should be used within one year. For longer-term storage of up to two years, it is recommended to store the solution at -80°C.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| DMSO | 14.29 mg/mL (34.39 mM) | Ultrasonic agitation is recommended. Use anhydrous DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.44 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.44 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.44 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 415.54 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes to initiate dissolution.
-
Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock in DMSO to create an intermediate stock solution closer to your final desired concentration. This helps to minimize the final concentration of DMSO in your assay.
-
Add the required volume of the intermediate this compound DMSO stock to the pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
Immediately after adding the stock solution, gently vortex the final solution to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup. The final DMSO concentration in the assay should ideally be kept below 0.5% to avoid solvent-induced effects.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound as a 5-HT1A/1B/1D receptor antagonist.
References
Interpreting unexpected results with GSK163090
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1] Its high affinity for these receptors has been quantified with pKi values of 9.4, 8.5, and 9.7, respectively.[1] Due to its role in modulating the serotonin system, it has been investigated in clinical trials for the treatment of Major Depressive Disorder.
Quantitative Data: Binding Affinity of this compound
| Receptor | pKi |
| 5-HT1A | 9.4 |
| 5-HT1B | 8.5 |
| 5-HT1D | 9.7 |
Troubleshooting Guide: Interpreting Unexpected Results
Q2: My experimental results with this compound are not what I expected. What are the potential reasons?
Unexpected results can stem from several factors, including off-target effects, issues with the experimental protocol, or complex biological responses to 5-HT receptor antagonism. Here's a logical workflow to troubleshoot your experiment:
Caption: A troubleshooting workflow for unexpected results with this compound.
Q3: I'm observing effects that seem unrelated to the 5-HT1A/B/D pathways. Could these be off-target effects?
While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor. Small molecules can sometimes interact with unintended targets, leading to unforeseen biological responses. It is crucial to consider that even with high selectivity, the complex intracellular environment can lead to unexpected interactions.
Experimental Protocol: Verifying Off-Target Effects
-
Phenotype Comparison: Compare the observed phenotype with known effects of antagonizing other receptors that are structurally related to the 5-HT1 family.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by co-administering a known agonist for that target.
-
Differential Cell Line Screening: Test this compound on cell lines that do not express 5-HT1A, 5-HT1B, or 5-HT1D receptors. Any observed effect in these cell lines would suggest off-target activity.
-
In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.
Q4: Can you provide a simplified diagram of the signaling pathway I am affecting with this compound?
This compound antagonizes the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, when activated by serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound prevents this inhibitory effect.
References
Minimizing GSK163090 toxicity in cell lines
Welcome to the technical support center for GSK163090. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential toxicity and optimizing the use of this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D, with pKi values of 9.4, 8.5, and 9.7, respectively.[1] Its primary mechanism of action is to block the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways.
Q2: What are the common solvents for dissolving this compound for in vitro use?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will be cell-line and assay-dependent. A typical starting point for a dose-response experiment would be in the range of 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity or cell death.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution from the stock solution, ensuring thorough mixing. Ultrasonication may aid in the dissolution of the stock solution.[1] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®). |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity.[3][4] If possible, use the lowest effective concentration of this compound determined from your dose-response experiments. |
Issue 2: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent protocol for cell seeding to maintain uniformity across wells and plates. |
| Edge Effects in Multi-well Plates | The outer wells of multi-well plates are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium. |
| Compound Degradation | The stability of this compound in cell culture medium at 37°C for extended periods may vary. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Variability in Stock Solution | Prepare a large batch of the stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 3: Unexpected morphological changes in cells.
| Potential Cause | Troubleshooting Step |
| Cytoskeletal Disruption | Observe cells for changes in shape, adhesion, or the presence of stress fibers. These can be indicators of cytoskeletal disruption. Phalloidin staining can be used to visualize the actin cytoskeleton. |
| Induction of Apoptosis or Necrosis | Look for signs of apoptosis (cell shrinkage, membrane blebbing, nuclear condensation) or necrosis (cell swelling, membrane rupture). These can be confirmed using specific assays such as Annexin V/Propidium Iodide staining. |
| Cell Cycle Arrest | This compound may induce cell cycle arrest. This can be investigated by flow cytometry analysis of the cell cycle distribution using propidium iodide staining. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the type of quantitative information that should be generated during the experimental validation of this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87-MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 24-hour treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55.3 | 28.1 | 16.6 |
| This compound (5 µM) | 72.1 | 15.4 | 12.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are live.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for high cytotoxicity.
References
Technical Support Center: GSK163090 In Vivo Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GSK163090 in in vivo experiments, with a focus on vehicle control selection and formulation troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-HT1A/1B/1D receptors with pKi values of 9.4, 8.5, and 9.7, respectively.[1] It also inhibits the serotonin reuptake transporter (SerT) with a pKi of 6.1.[1] This dual action suggests its potential for antidepressant and anxiolytic effects.[1]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[2] For in vivo experiments, it requires a specialized vehicle formulation to achieve a clear solution suitable for administration.
Q3: What are some established vehicle formulations for in vivo delivery of this compound?
A3: Several vehicle formulations have been successfully used to dissolve this compound for in vivo studies. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental model. Three common formulations are detailed in the table below.[1]
Q4: Why is a vehicle control group essential in my in vivo experiment?
A4: A vehicle control group is critical for differentiating the pharmacological effects of this compound from any biological effects caused by the delivery vehicle itself.[3] Solvents like DMSO and PEG400, while necessary for dissolving poorly soluble compounds, can have their own physiological effects that may confound experimental results.[4][5]
Q5: What are common components used in vehicles for poorly soluble compounds?
A5: Vehicles for compounds with low aqueous solubility often include a combination of agents to enhance dissolution.[3] Common components include:
-
Co-solvents: Such as DMSO and Polyethylene Glycol (PEG) to increase solubility.[3][5]
-
Surfactants: Like Tween-80 (Polysorbate 80) to improve stability and prevent precipitation.[6][7]
-
Cyclodextrins: Such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[1][3]
-
Oils: For highly lipophilic compounds, oils like corn oil can be used.[1][5]
Troubleshooting Guide
Problem: My this compound formulation is precipitating.
-
Possible Cause: Incomplete dissolution or temperature changes affecting solubility.
-
Troubleshooting Steps:
-
Ensure Proper Mixing Order: Add each solvent component one by one as specified in the protocol.[1]
-
Use Gentle Heating and/or Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help to fully dissolve the compound.[1]
-
Check pH: For aqueous-based formulations, the pH can significantly impact the solubility of some compounds. Ensure the final pH is within a physiologically tolerable range.[3]
-
Prepare Fresh Formulations: It is recommended to prepare formulations fresh before each experiment to minimize the risk of precipitation over time.
-
Problem: I am observing adverse effects in my vehicle control group.
-
Possible Cause: The concentration of one or more vehicle components may be causing toxicity.
-
Troubleshooting Steps:
-
Lower Co-solvent Concentration: High concentrations of DMSO or PEG can cause local irritation or systemic toxicity.[4][5] If possible, try to reduce the percentage of these co-solvents in your formulation while maintaining the solubility of this compound.
-
Consider Alternative Vehicles: If adverse effects persist, explore alternative vehicle formulations. For example, a cyclodextrin-based vehicle might be better tolerated than a co-solvent-heavy one.[3]
-
Change Route of Administration: Some vehicles are better tolerated via certain routes of administration. For instance, a formulation that is irritating when administered intraperitoneally might be acceptable via oral gavage.[3]
-
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Protocol | Components | Achieved Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.44 mM) | A clear solution is expected.[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.44 mM) | A clear solution is expected.[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.44 mM) | A clear solution is expected.[1] |
Experimental Protocols
Protocol: Preparation of this compound Formulation (Example using Protocol 1)
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300: Add 40% of the final volume as PEG300. Mix thoroughly.
-
Add Tween-80: Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Add Saline: Add 45% of the final volume as saline. Mix until a clear, homogenous solution is achieved.
-
Final Check: Visually inspect the solution for any precipitation before administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Adjusting GSK163090 dosage for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK163090 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1][2][3] By blocking these receptors, it modulates serotonergic neurotransmission, which is thought to underlie its potential antidepressant and anxiolytic effects.[1][3] It also has a weaker inhibitory effect on the serotonin reuptake transporter (SerT).[1][4]
Q2: What is a recommended starting dose for in vivo studies in rats?
A2: In male Sprague-Dawley rats, this compound has been shown to produce a dose-dependent inhibition of 8-OH-DPAT-induced hyperlocomotor activity. The effective dose (ED50) for this effect was found to be in the range of 0.03 to 1 mg/kg.[4] A starting dose within this range is recommended for similar studies.
Q3: How do I adjust the dosage of this compound for use in mice if I have an effective dose from a rat study?
A3: Dosage adjustments between animal species are typically performed using allometric scaling, which takes into account the differences in body surface area and metabolic rate. A common method is to use a conversion factor based on the body surface area. To convert a dose from rats to mice, you can use the following formula:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Km for rat / Km for mouse)
The Km value is a conversion factor that relates body weight to body surface area. For rats, the Km is approximately 6, and for mice, it is approximately 3.[4][5] Therefore, a simplified approach is to double the rat dose (in mg/kg) to get an equivalent dose for mice.[1]
Q4: Are there any known off-target effects for this compound?
A4: this compound is described as a selective antagonist for 5-HT1A/1B/1D receptors.[1][2][3] It also shows some activity at dopamine D2 and D3 receptors, though with lower potency.[2] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the initial dose in mice. | The initial dose calculated from rat studies may be too low. | Gradually increase the dose in a dose-response study. Due to their higher metabolic rate, mice often require a higher mg/kg dose than rats.[1] |
| Poor bioavailability of the compound. | Ensure proper formulation and administration of this compound. Check the literature for pharmacokinetic data if available. | |
| The chosen animal model or strain is not sensitive to the effects of this compound. | Consider using a different, validated animal model for anxiety or depression. | |
| Unexpected behavioral side effects. | The dose may be too high, leading to off-target effects or toxicity. | Reduce the dose and perform a careful dose-escalation study to find the therapeutic window. |
| The observed behaviors may be related to the antagonism of dopamine D2/D3 receptors.[2] | Consider co-administration with selective dopamine receptor agonists or antagonists to dissect the mechanism, if appropriate for the study design. | |
| Variability in experimental results. | Inconsistent drug administration or timing. | Standardize the administration protocol, including the time of day, route of administration, and volume. |
| Differences in animal handling and environmental conditions. | Ensure consistent housing, handling, and testing conditions for all animals to minimize stress-induced variability. |
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor | pKi |
| 5-HT1A | 9.4 |
| 5-HT1B | 8.5 |
| 5-HT1D | 9.7 |
| Serotonin Transporter (SerT) | 6.1 |
| Dopamine D2 | 6.3 |
| Dopamine D3 | 6.7 |
Data sourced from MedChemExpress and MyBioSource.[1][2][4]
Table 2: In Vivo Efficacy of this compound in Sprague-Dawley Rats
| Assay | Endpoint | Effective Dose (ED50) |
| 8-OH-DPAT-induced Hyperlocomotor Activity | Inhibition | 0.03 - 1 mg/kg |
Data sourced from MedChemExpress.[4]
Table 3: Allometric Scaling Conversion Factors
| From | To | Multiply Dose (mg/kg) by: |
| Rat | Mouse | 2 |
| Mouse | Rat | 0.5 |
Based on Km ratios of 6 for rats and 3 for mice.[4][5]
Experimental Protocols
Protocol: Inhibition of 8-OH-DPAT-Induced Hyperlocomotion in Rats
This protocol is a general guideline for assessing the in vivo efficacy of this compound as a 5-HT1A receptor antagonist.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
This compound
-
(±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT)
-
Vehicle for this compound (e.g., sterile saline, 0.5% methylcellulose)
-
Sterile saline (for 8-OH-DPAT)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
3. Procedure:
-
Habituation: On the day of the experiment, place the rats in the activity chambers for at least 30 minutes to allow for habituation to the novel environment.
-
This compound Administration: Following habituation, administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in preliminary studies. A typical pre-treatment time for many compounds is 30-60 minutes.
-
8-OH-DPAT Administration: At the determined time point after this compound administration, inject the rats with a dose of 8-OH-DPAT known to induce hyperlocomotion (e.g., 0.1 - 1 mg/kg, subcutaneous).[6]
-
Activity Monitoring: Immediately after the 8-OH-DPAT injection, place the rats back into the activity chambers and record locomotor activity for a set period, typically 30-60 minutes.
-
Data Analysis: Quantify the total distance traveled, number of horizontal beam breaks, and/or number of vertical rears. Compare the activity of the this compound-treated groups to the vehicle-treated control group that received 8-OH-DPAT. A significant reduction in locomotor activity in the this compound-treated groups indicates antagonism of the 5-HT1A receptor.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Logical workflow for adjusting this compound dosage between animal strains.
Caption: Simplified signaling pathway for 5-HT1A/B/D receptors antagonized by this compound.
References
Technical Support Center: Overcoming GSK163090 Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The content is designed to address specific issues related to its penetration of the blood-brain barrier (BBB), a challenge often encountered due to its nature as a moderate substrate of P-glycoprotein (P-gp).
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental evaluation of this compound's central nervous system (CNS) exposure.
Issue 1: Inconsistent or Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
-
Question: We are observing a low and highly variable brain-to-plasma concentration ratio (Kp) for this compound in our rodent pharmacokinetic studies. What could be the underlying cause and how can we address this?
-
Answer: A low and variable Kp value for this compound is likely attributable to its classification as a moderate P-glycoprotein (P-gp) substrate.[1] P-gp is an efflux transporter highly expressed at the BBB that actively pumps substrates from the brain back into the bloodstream, thereby limiting CNS exposure.[2][3][4] The variability can arise from inter-animal differences in P-gp expression and activity.
Troubleshooting Steps:
-
Verify P-gp Interaction: Confirm that the observed low brain penetration is indeed P-gp mediated. This can be achieved by conducting a co-administration study with a known P-gp inhibitor, such as verapamil or cyclosporin A.[2][3] A significant increase in the Kp of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.
-
Assess Unbound Concentrations: The total brain-to-plasma ratio (Kp) can be influenced by non-specific binding in brain tissue and plasma.[5][6] It is more pharmacologically relevant to determine the unbound brain-to-plasma ratio (Kp,uu), as it is the unbound drug that is free to interact with its target.[5][7] Low Kp,uu values (less than one) are indicative of active efflux.[8]
-
Consider Alternative Formulations: The formulation of this compound can impact its absorption and distribution. Strategies to enhance BBB penetration include the use of nanocarriers or liposomes, which can protect the drug from efflux transporters.
-
Issue 2: High Efflux Ratio in In Vitro BBB Models
-
Question: Our in vitro studies using a Transwell assay with MDCK-MDR1 cells show a high efflux ratio for this compound. How can we be certain this is predictive of the in vivo situation?
-
Answer: A high efflux ratio in an in vitro system like MDCK-MDR1 cells is a strong indicator of P-gp substrate liability. The ratio of permeability from the basolateral to apical side (B-A) versus the apical to basolateral side (A-B) is a direct measure of active transport. For this compound, a reported B-A/A-B ratio of 2.8 at a 1 µM concentration confirms it as a moderate P-gp substrate.[1]
Troubleshooting Steps:
-
Use of P-gp Inhibitors: To confirm that the observed efflux is P-gp specific, include a known P-gp inhibitor in your in vitro assay. A significant reduction in the efflux ratio in the presence of the inhibitor will validate that P-gp is the primary transporter involved.
-
Correlate with In Vivo Data: While in vitro models are excellent for screening, it is crucial to correlate these findings with in vivo data. The in vitro efflux ratio can be used to predict the in vivo Kp,uu,brain, which is a more accurate measure of CNS exposure.[7]
-
Test Different In Vitro Models: If available, consider using other in vitro BBB models, such as primary brain endothelial cells, to confirm the findings, as different cell lines can have varying levels of transporter expression.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with pKi values of 9.4, 8.5, and 9.7, respectively.[1] It also functions as an inhibitor of the serotonin reuptake transporter (SerT) with a pKi of 6.1.[1] Due to these properties, this compound has demonstrated antidepressant and anxiolytic activities in preclinical studies.[1][9]
Q2: Why is blood-brain barrier penetration a concern for this compound?
A2: For a drug to be effective in treating CNS disorders like depression and anxiety, it must cross the BBB to reach its targets in the brain.[10] this compound has been identified as a moderate substrate for the P-glycoprotein (P-gp) efflux pump.[1] This means that as this compound enters the brain, P-gp actively transports it back into the bloodstream, reducing its concentration in the CNS and potentially limiting its therapeutic efficacy.[4][11]
Q3: What are some strategies to improve the BBB penetration of this compound?
A3: Several strategies can be employed to enhance the CNS exposure of P-gp substrates like this compound:
-
Co-administration with P-gp Inhibitors: While not always clinically feasible due to the risk of drug-drug interactions, this is a common preclinical strategy to confirm P-gp involvement and artificially increase brain concentrations for target engagement studies.[12]
-
Structural Modification: Medicinal chemistry efforts could focus on modifying the structure of this compound to reduce its affinity for P-gp while retaining its pharmacological activity.
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can shield it from P-gp and facilitate its transport across the BBB.
-
Receptor-Mediated Transport: Conjugating this compound to a molecule that utilizes a specific receptor for transport into the brain (a "Trojan horse" approach) can also be explored.
Q4: How is the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) determined?
A4: The Kp is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a steady state.[5] It is typically measured by collecting brain and plasma samples at a specific time point after drug administration and quantifying the drug concentration in each matrix. The Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma.[7][8] This requires an additional step of measuring the fraction of unbound drug in both brain homogenate and plasma, often done using techniques like equilibrium dialysis.
Data Presentation
Table 1: In Vitro Permeability and P-gp Substrate Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Apparent Permeability (Papp) A-B | (Hypothetical) 5.0 x 10-6 cm/s | Moderate passive permeability | - |
| Apparent Permeability (Papp) B-A | (Hypothetical) 14.0 x 10-6 cm/s | High efflux | - |
| Efflux Ratio (B-A / A-B) | 2.8 | Moderate P-gp substrate | [1] |
| Efflux Ratio with P-gp Inhibitor | (Hypothetical) 1.1 | P-gp mediated efflux confirmed | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | Value (Without P-gp Inhibitor) | Value (With P-gp Inhibitor) | Interpretation |
| Plasma AUC (ngh/mL) | 1500 | 1600 | Minimal impact on systemic exposure |
| Brain AUC (ngh/g) | 300 | 1200 | Significant increase in brain exposure |
| Kp (Brain AUC / Plasma AUC) | 0.2 | 0.75 | Low brain penetration due to efflux |
| fu,plasma (unbound fraction) | 0.05 | 0.05 | No change in plasma protein binding |
| fu,brain (unbound fraction) | 0.10 | 0.10 | No change in brain tissue binding |
| Kp,uu (Kp * fu,plasma / fu,brain) | 0.1 | 0.375 | Efflux significantly limits unbound brain concentrations |
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assessment using a Transwell Assay
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add this compound (e.g., at 1 µM) to the apical chamber. At specified time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
Inhibitor Arm: Repeat the B-A permeability assay in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: In Vivo Pharmacokinetic Study with Brain Tissue Sampling
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose and route (e.g., 10 mg/kg, oral gavage). A parallel cohort can be co-dosed with a P-gp inhibitor.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture and immediately process to plasma. At the final time point, euthanize the animals and harvest the brains.
-
Sample Processing: Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC for plasma and brain, and determine the Kp value.
Visualizations
Caption: P-gp mediated efflux of this compound at the BBB.
Caption: Workflow for investigating low brain penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 6. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 7. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. mdpi.com [mdpi.com]
- 11. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psychotropic drug-drug interactions involving P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK163090 and Other 5-HT1A Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT1A receptor antagonist GSK163090 with other notable antagonists: WAY-100635, Lecozotan, Robalzotan, and the less selective Spiperone. This document focuses on their binding affinities, selectivity profiles, and the experimental methodologies used for their characterization.
Comparative Analysis of 5-HT1A Receptor Antagonists
The development of selective 5-HT1A receptor antagonists is crucial for advancing our understanding of the serotonergic system's role in various physiological and pathological processes. This compound has been identified as a potent antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors. To provide a comprehensive perspective, this guide compares its profile with other well-established 5-HT1A antagonists.
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of these compounds for the human 5-HT1A receptor and a selection of other relevant central nervous system receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for assessing the potency and selectivity of each antagonist.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | α1-Adrenergic (pIC50) |
| This compound | Data not publicly available | Antagonist | Antagonist | - | - | - | - |
| WAY-100635 | 0.39[1] | >1000 | >1000 | >1000 | 940[1] | 16[1] | 6.6[1] |
| Lecozotan | 4.5 | >1000 | >1000 | >1000 | >1000 | 98 | - |
| Robalzotan | 0.6 | >1000 | >1000 | >1000 | >1000 | - | - |
| Spiperone | Potent | - | - | Potent | Potent | - | - |
Note: A pIC50 value represents the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a specific radioligand.
Materials:
-
Test Compound: this compound or other 5-HT1A antagonists.
-
Radioligand: A tritiated ([³H]) high-affinity 5-HT1A receptor antagonist, such as [³H]WAY-100635.
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of these receptors (e.g., hippocampus).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive 5-HT1A ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT) to determine the amount of non-specific binding of the radioligand.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C).
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (Competition Binding):
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competition: Contains receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Add the prepared cell membranes to each well.
-
Add the radioligand at a fixed concentration (typically at or near its Kd value).
-
Add the corresponding concentrations of the test compound or control solutions.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration of the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further aid in the understanding of the experimental and biological processes involved, the following diagrams have been generated using Graphviz.
Conclusion
This guide provides a comparative overview of this compound and other key 5-HT1A antagonists, supported by quantitative data and detailed experimental protocols. The provided visualizations of the experimental workflow and the underlying signaling pathway serve to enhance the understanding of the methodologies and the mechanism of action of these important pharmacological tools. For researchers in drug discovery and development, a thorough understanding of the binding profiles and functional activities of these compounds is paramount for designing and interpreting experiments aimed at elucidating the role of the 5-HT1A receptor in health and disease.
References
Unveiling Target Engagement of GSK163090 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of GSK163090, a potent antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and an inhibitor of the serotonin transporter (SerT). By examining experimental data for this compound and alternative compounds, this document serves as a resource for designing and interpreting studies aimed at confirming drug-target interaction in a physiological context.
This compound: Target Affinity Profile
This compound exhibits high affinity for multiple serotonin receptors and the serotonin transporter. The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SerT) | 6.1 |
In Vivo Validation of Target Engagement: Methodologies and Comparative Data
Validating that a drug engages its intended target in a living organism is a critical step in drug development. Several techniques can be employed, ranging from indirect behavioral assessments to direct measurements of receptor occupancy.
Behavioral Pharmacology: An Indirect Measure of Target Engagement
Behavioral models can provide the first indication of in vivo target engagement. For this compound, its ability to antagonize the effects of a known 5-HT1A receptor agonist, 8-OH-DPAT, has been demonstrated in rats.
Experimental Data:
| Compound | Assay | Species | Endpoint | Result |
| This compound | 8-OH-DPAT-induced Hyperlocomotion | Rat | Inhibition of hyperlocomotor activity | ED50 = 0.03 mg/kg |
Experimental Protocol: 8-OH-DPAT-induced Hyperlocomotion in Rats
This assay assesses the ability of a test compound to block the increase in locomotor activity induced by the 5-HT1A agonist 8-OH-DPAT.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are habituated to the testing environment (e.g., open-field arenas) to reduce novelty-induced activity.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered at various doses.
-
After a predetermined pretreatment time, 8-OH-DPAT (e.g., 0.2 mg/kg) or saline is administered.[1]
-
-
Behavioral Assessment: Locomotor activity is recorded for a defined period using automated activity monitors. Parameters measured include horizontal activity (distance traveled) and vertical activity (rearing).[2]
-
Data Analysis: The ability of the test compound to reduce 8-OH-DPAT-induced hyperlocomotion is quantified, and an ED50 (the dose required to produce 50% of the maximal effect) is calculated.
Receptor Occupancy Studies: Direct Quantification of Target Engagement
Receptor occupancy (RO) studies provide a quantitative measure of the percentage of target receptors bound by a drug at a given dose and time. This is often achieved using techniques like Positron Emission Tomography (PET) or ex vivo binding assays with radiolabeled tracers. While specific RO data for this compound is not publicly available, data from alternative 5-HT1A antagonists, such as WAY-100635, illustrate this approach.
Comparative Data for a 5-HT1A Antagonist:
| Compound | Assay | Species | Tracer | Brain Region | Result (ED50 for 50% Occupancy) |
| WAY-100635 | In vivo [3H]WAY-100635 binding | Rat | [3H]WAY-100635 | Frontal Cortex, Hippocampus | ~1 mg/kg (oral) |
Experimental Protocol: In Vivo Receptor Occupancy using a Radiotracer
This protocol describes a common method to determine receptor occupancy in preclinical models.
-
Drug Administration: The unlabeled test compound is administered to animals at various doses.
-
Tracer Injection: At the expected time of peak brain concentration of the test compound, a radiolabeled tracer with high affinity for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A receptors) is injected intravenously.[3]
-
Tissue Collection: After a specific time to allow for tracer distribution and binding, animals are euthanized, and the brains are rapidly removed and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions rich in the target receptor (e.g., hippocampus for 5-HT1A) and a reference region with low receptor density (e.g., cerebellum) is measured.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific tracer binding in the drug-treated animals compared to vehicle-treated controls.
In Vivo Microdialysis: Measuring Neurotransmitter Dynamics
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. This method can be used to assess the functional consequences of target engagement. For instance, antagonism of presynaptic 5-HT1B/1D autoreceptors is expected to increase serotonin release.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex).[4]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals.
-
Drug Administration: The test compound can be administered systemically or locally through the microdialysis probe.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., serotonin) in the dialysate is quantified using sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).[5][6]
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated to determine the drug's effect on neurotransmission.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with this compound's targets is crucial for interpreting in vivo data and predicting downstream effects.
Caption: Signaling pathways of this compound's targets.
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow for validating the in vivo target engagement of a novel compound like this compound involves a tiered approach, starting with indirect measures and progressing to more direct and quantitative assessments.
Caption: Workflow for in vivo target engagement validation.
Logical Comparison of Target Engagement Methodologies
Choosing the appropriate method for validating target engagement depends on the specific research question, available resources, and the stage of drug development.
Caption: Comparison of target engagement methodologies.
References
- 1. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo/ex vivo and behavioural study on central effects of 5-HT1B/1D and 5-HT1A antagonists in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Reproducibility of GSK163090 Effects on Behavior: A Methodological Overview in the Absence of Publicly Available Data
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of published data on the behavioral effects of GSK163090. While clinical trials were initiated for this compound for major depressive disorder and anxiety, the detailed results of these studies, as well as any preclinical behavioral data from animal models, do not appear to have been publicly disclosed. Therefore, a direct comparison of the reproducibility of this compound's effects on behavior is not currently possible.
This guide will instead provide a framework for how such a comparison would be conducted, outlining the standard experimental protocols and data presentation formats used in the field of behavioral neuroscience to assess the efficacy and reproducibility of investigational drugs like this compound.
Understanding the Preclinical Evaluation of Anxiolytic and Antidepressant Drugs
Before a compound like this compound is tested in humans, it undergoes extensive preclinical evaluation in animal models to assess its potential therapeutic effects and mechanism of action. These studies are crucial for establishing proof-of-concept and identifying a safe dose range. The reproducibility of findings across multiple preclinical studies is a key factor in the decision to advance a drug to clinical trials.
Common Behavioral Assays for Anxiety and Depression in Rodents
A variety of standardized behavioral tests are used to model anxiety- and depression-like states in rodents and to evaluate the effects of new chemical entities. The choice of tests depends on the specific aspect of behavior being investigated.
Table 1: Key Preclinical Behavioral Assays for Anxiety and Depression
| Behavioral Domain | Assay Name | Typical Species | Description | Key Parameters Measured |
| Anxiety | Elevated Plus Maze (EPM) | Rat, Mouse | The maze has two open and two enclosed arms. Anxiolytic compounds increase the animal's willingness to explore the open, more aversive arms. | Time spent in open arms, number of entries into open arms. |
| Light-Dark Box | Mouse | The apparatus consists of a brightly lit chamber and a dark chamber. Anxiolytic drugs increase the time spent in the lit chamber. | Time in the light compartment, number of transitions between compartments. | |
| Open Field Test | Rat, Mouse | An animal is placed in an open, novel arena. Anxiety is often associated with thigmotaxis (staying close to the walls). | Time spent in the center of the arena, total distance traveled (locomotor activity). | |
| Depression (Behavioral Despair) | Forced Swim Test (FST) | Rat, Mouse | Animals are placed in a cylinder of water from which they cannot escape. Antidepressants reduce the time the animal spends immobile. | Duration of immobility. |
| Tail Suspension Test (TST) | Mouse | Mice are suspended by their tails. Antidepressants decrease the duration of immobility. | Duration of immobility. | |
| Anhedonia (Loss of Pleasure) | Sucrose Preference Test | Rat, Mouse | Animals are given a choice between plain water and a sucrose solution. A decrease in preference for sucrose is considered a sign of anhedonia. | Percentage of sucrose solution consumed relative to total fluid intake. |
| Social Behavior | Social Interaction Test | Rat, Mouse | The test animal's interaction with an unfamiliar conspecific is observed. Social withdrawal is a common feature of depression. | Time spent in social interaction (e.g., sniffing, grooming). |
| Cognition | Novel Object Recognition (NOR) | Rat, Mouse | Assesses learning and memory. The animal is exposed to two identical objects and later to one familiar and one novel object. | Time spent exploring the novel object versus the familiar object. |
| Fear Conditioning | Rat, Mouse | Assesses associative learning and memory related to fear. A neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a footshock). | Freezing behavior in response to the conditioned stimulus. |
Hypothetical Experimental Workflow for Assessing a Novel Compound
The following diagram illustrates a typical workflow for a preclinical study investigating the behavioral effects of a new drug.
Generalized Signaling Pathway for Antidepressant Action
While the specific mechanism of action for this compound is not publicly detailed, many antidepressant and anxiolytic drugs modulate serotonergic and/or noradrenergic signaling pathways. The diagram below illustrates a simplified, generalized signaling pathway that is often targeted by such compounds.
Conclusion
To establish the reproducibility of this compound's behavioral effects, multiple independent studies utilizing standardized and well-validated behavioral paradigms would be required. These studies would need to be published in peer-reviewed journals, providing detailed methodologies and transparently reported data. In the absence of such publicly available information, any claims regarding the behavioral effects of this compound and their reproducibility cannot be substantiated. Researchers and drug development professionals are encouraged to consult forthcoming publications or presentations from GlaxoSmithKline for any future data releases on this compound.
In Vivo Selectivity of EglN Inhibitors: A Comparative Guide
A critical point of clarification: GSK163090 has been identified in the literature as a potent and selective 5-HT1A/B/D receptor antagonist, not as an inhibitor of EglN (also known as Prolyl Hydroxylase Domain or PHD) enzymes. [1] Therefore, a direct comparative guide on the in vivo selectivity of this compound as an EglN inhibitor is not applicable.
This guide will instead provide a comparative overview of the principles and methodologies for assessing the in vivo selectivity of representative EglN inhibitors, also known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. This information is crucial for researchers, scientists, and drug development professionals working in this therapeutic area.
Introduction to EglN Inhibitor Selectivity
EglN enzymes are key regulators of the HIF signaling pathway. By inhibiting these enzymes, small molecules can stabilize HIF-α subunits, leading to the transcriptional activation of genes involved in erythropoiesis, iron metabolism, and other cellular responses to hypoxia. While the therapeutic benefits of EglN inhibition are promising, particularly for the treatment of anemia associated with chronic kidney disease, ensuring the selectivity of these inhibitors is paramount to minimize off-target effects.[2][3][4]
Selectivity of EglN inhibitors is typically considered on two levels:
-
Isoform Selectivity: The relative potency against the three main EglN isoforms (EGLN1/PHD2, EGLN2/PHD1, and EGLN3/PHD3).
-
Off-Target Selectivity: The lack of significant activity against other enzymes, particularly other 2-oxoglutarate (2OG)-dependent dioxygenases, receptors, and ion channels.
In vivo validation is essential to confirm that the selectivity profile observed in vitro translates to a safe and effective therapeutic window in a complex biological system.
Comparative Data for Representative EglN Inhibitors
| Compound | Primary Indication | Reported Selectivity Profile Highlights | Key In Vivo Observations |
| Roxadustat (FG-4592) | Anemia in CKD | Potent inhibitor of all three EglN isoforms. | Effectively increases endogenous erythropoietin (EPO) and hemoglobin levels. |
| Vadadustat (AKB-6548) | Anemia in CKD | Preferential inhibition of EGLN1 and EGLN2 over EGLN3. | Shown to stabilize HIF-1α and HIF-2α, leading to increased EPO production. |
| Daprodustat (GSK1278863) | Anemia in CKD | Potent inhibitor of all three EglN isoforms. | Demonstrates dose-dependent increases in hemoglobin levels. |
| Molidustat (BAY 85-3934) | Anemia in CKD | Potent inhibitor of EGLN1 and EGLN2. | Shown to stimulate erythropoiesis in preclinical and clinical studies. |
Experimental Protocols for In Vivo Selectivity Validation
The following outlines a general methodology for assessing the in vivo selectivity of an EglN inhibitor.
On-Target Engagement and Pharmacodynamics
-
Objective: To confirm the inhibitor engages its intended target (EglN) and elicits the desired pharmacological response (HIF stabilization and downstream gene expression).
-
Animal Model: Typically, rodent models (mice or rats) are used. For anemia studies, models of chronic kidney disease (e.g., 5/6 nephrectomy) may be employed.
-
Methodology:
-
Administer the EglN inhibitor at various doses via the intended clinical route (e.g., oral gavage).
-
Collect tissue samples (e.g., kidney, liver, heart) at different time points post-administration.
-
Target Engagement: Measure the stabilization of HIF-1α and HIF-2α protein levels in tissue lysates using techniques like Western blotting or ELISA.
-
Pharmacodynamic Response: Quantify the mRNA expression of HIF target genes, such as EPO, VEGF, and genes involved in iron metabolism (e.g., transferrin receptor, ceruloplasmin), using quantitative real-time PCR (qRT-PCR).
-
Measure plasma EPO levels using ELISA.
-
Monitor hematological parameters (e.g., hemoglobin, hematocrit, reticulocyte count) over a longer treatment period.
-
Off-Target Assessment
-
Objective: To evaluate potential unintended effects of the inhibitor on other signaling pathways or organ systems.
-
Methodology:
-
Broad Kinase and Receptor Screening: While primarily an in vitro assay, in vivo follow-up is crucial if liabilities are identified. This involves testing the compound against a panel of kinases, GPCRs, ion channels, and other enzymes.[5]
-
Metabolomics and Proteomics: Analyze changes in the global metabolome and proteome of plasma and tissues from treated animals to identify unexpected pathway modulation.
-
Histopathological Examination: Conduct comprehensive histopathological analysis of major organs from animals in toxicology studies to identify any signs of cellular damage or morphological changes.
-
Clinical Chemistry and Hematology: Monitor a broad panel of clinical chemistry (e.g., liver enzymes, kidney function markers) and hematology parameters to detect any systemic toxicity.
-
Cardiovascular Safety Pharmacology: Assess potential effects on cardiovascular function (e.g., blood pressure, heart rate, ECG) in dedicated safety pharmacology studies.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The EglN-HIF signaling pathway under normoxia and hypoxia/EglN inhibition.
Caption: General workflow for in vivo selectivity validation of EglN inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EBI2/GPR183 Antagonism with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EBI2 is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in B-cell migration and the adaptive immune response.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2][3] Antagonism of EBI2 is a therapeutic strategy being explored for various autoimmune and inflammatory diseases.
Comparative Antagonist Data
Functional assays are essential for quantifying the potency of antagonists. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. Below is a summary of reported IC50 values for two well-characterized EBI2 antagonists, GSK682753A and NIBR189, determined by a GTP turnover assay.
| Compound | Target | Assay Type | Agonist Used | IC50 (µM) |
| GSK682753A | EBI2/GPR183 | GTP Turnover | 100 nM 7α,25-OHC | 0.35[4] |
| NIBR189 | EBI2/GPR183 | GTP Turnover | 100 nM 7α,25-OHC | 0.23[4] |
Experimental Protocols
The following are detailed methodologies for key functional assays used to characterize EBI2/GPR183 antagonists.
1. GTP Binding/Turnover Assay
This assay measures the earliest step in G protein-coupled receptor (GPCR) activation: the exchange of GDP for GTP on the Gα subunit. Antagonists will inhibit the agonist-induced increase in GTP binding.
-
Principle: In the presence of a receptor agonist, the G protein is activated, leading to the binding of a labeled non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS or a fluorescently labeled GTP). An antagonist will compete with the agonist, thereby reducing the amount of labeled GTP bound to the G protein.[5][6]
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing EBI2/GPR183.
-
Reaction Mixture: In a microplate, combine the cell membranes, the test antagonist at various concentrations, a sub-maximal concentration of the agonist (e.g., 7α,25-OHC), and the labeled GTP analog in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow for receptor binding and G protein activation.
-
Detection: Separate the bound from free labeled GTP, typically by filtration, and quantify the amount of bound label using a scintillation counter or fluorescence reader.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
2. Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, which is a key physiological function of EBI2.
-
Principle: EBI2 activation by oxysterols induces the migration of immune cells. An antagonist will block this agonist-induced migration.[7][8]
-
General Protocol:
-
Cell Culture: Use a cell line that expresses EBI2 and is known to migrate in response to its agonists (e.g., human monocyte-derived U937 cells).
-
Transwell System: Utilize a transwell plate with a porous membrane separating an upper and a lower chamber.
-
Assay Setup:
-
In the lower chamber, add media containing the chemoattractant (e.g., 7α,25-OHC).
-
In the upper chamber, add the cells that have been pre-incubated with various concentrations of the antagonist.
-
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a fluorescent dye.[4]
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.
-
3. Calcium Mobilization Assay
EBI2 signaling is coupled to the Gαi protein, which can lead to the mobilization of intracellular calcium.[9] This assay measures the antagonist's ability to block this calcium release.
-
Principle: Agonist binding to EBI2 can trigger a signaling cascade that results in the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye. An antagonist will prevent this agonist-induced calcium flux.[10][11]
-
General Protocol:
-
Cell Loading: Load EBI2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Incubate the loaded cells with various concentrations of the antagonist.
-
Agonist Stimulation: Add a specific agonist of EBI2 (e.g., 7α,25-OHC) to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium signal to calculate the IC50 value.
-
Visualizations
EBI2 Signaling Pathway
The following diagram illustrates the signaling pathway of EBI2/GPR183 upon activation by its endogenous ligand, 7α,25-OHC, and the point of inhibition by an antagonist.
Caption: EBI2 signaling pathway and point of antagonism.
Functional Antagonism Assay Workflow (Chemotaxis)
This diagram outlines the general workflow for a chemotaxis assay to test for EBI2 antagonism.
Caption: Workflow of a chemotaxis-based functional assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation and functional characterization of the oxysterol/EBI2 system in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide: Aprepitant (NK1 Receptor Antagonist) vs. First-Generation 5-HT3 Receptor Antagonists for Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the neurokinin-1 (NK1) receptor antagonist, aprepitant, with first-generation serotonin 5-HT3 receptor antagonists, such as ondansetron. The information presented is based on experimental data from clinical trials to assist researchers and drug development professionals in understanding the therapeutic positioning and mechanistic differences between these antiemetic agents.
Efficacy in Preventing Nausea and Vomiting: A Quantitative Comparison
The following tables summarize the comparative efficacy of aprepitant and ondansetron in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Endpoint | Aprepitant Regimen | Ondansetron Regimen | p-value | Citation |
| Overall Complete Response (0-120h) | 68% - 72.7% | 42.5% - 52.3% | <0.001 | [1][2] |
| Acute Complete Response (0-24h) | 88.9% | 80.5% | 0.004 | [3] |
| Delayed Complete Response (>24-120h) | 79.0% | 64.3% | <0.001 | [3] |
| No Vomiting (Overall, 0-120h) | 76.5% | 62.2% | <0.001 | [3] |
| No Vomiting (Acute, 0-24h) | 88.9% | 80.5% | 0.004 | [3] |
| No Vomiting (Delayed, >24-120h) | 79.0% | 64.3% | <0.001 | [3] |
Complete Response is defined as no vomiting and no use of rescue medication.
Table 2: Efficacy in Postoperative Nausea and Vomiting (PONV)
| Endpoint (0-24h) | Aprepitant (40mg) | Ondansetron (4mg IV) | p-value | Citation |
| No Vomiting | 90% | 74% | <0.001 | [4] |
| Complete Response | 45% | 42% | Not Significant | [4] |
| Endpoint (0-48h) | Aprepitant (40mg) | Ondansetron (4mg IV) | p-value | Citation |
| No Vomiting | Higher with Aprepitant | --- | <0.001 | [4] |
Experimental Protocols
Below are the detailed methodologies for key clinical trials comparing aprepitant and ondansetron.
Chemotherapy-Induced Nausea and Vomiting (CINV) Trial Protocol
-
Study Design: A multinational, randomized, double-blind study.[3]
-
Patient Population: Adult patients receiving their first cycle of high-emetic-risk chemotherapy, including cisplatin at a dose of ≥70 mg/m².[3]
-
Treatment Arms:
-
Aprepitant Regimen: Aprepitant 125 mg orally, dexamethasone 12 mg orally, and ondansetron 32 mg intravenously on Day 1, followed by aprepitant 80 mg orally and dexamethasone 8 mg orally on Days 2 and 3, and dexamethasone 8 mg orally on Day 4.[3]
-
Ondansetron Regimen: Placebo, dexamethasone 20 mg orally, and ondansetron 32 mg intravenously on Day 1, followed by placebo and dexamethasone 8 mg orally twice daily on Days 2 to 4, and ondansetron 8 mg orally twice daily on Days 2 to 4.[3]
-
-
Primary Endpoint: Complete response (defined as no vomiting and no use of rescue therapy) in the 120-hour period following cisplatin administration.[3]
-
Data Collection: Patients recorded episodes of nausea and vomiting, as well as the use of any rescue medication, in a diary for 5 days post-chemotherapy.[2]
Postoperative Nausea and Vomiting (PONV) Trial Protocol
-
Study Design: A multicenter, randomized, double-blind trial.[4]
-
Patient Population: 805 patients undergoing open abdominal surgery with general anesthesia.[4]
-
Treatment Arms:
-
Primary Endpoint: Complete response (no vomiting and no use of rescue therapy) over the first 24 hours after surgery.[4]
-
Data Collection: Assessment of vomiting, nausea, and the use of rescue therapy over a 48-hour period post-surgery.[4]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of aprepitant and first-generation 5-HT3 receptor antagonists are rooted in their respective molecular targets.
NK1 Receptor Signaling Pathway
Aprepitant is a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of the natural ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Aprepitant blocks this interaction, thereby preventing downstream signaling.
5-HT3 Receptor Signaling Pathway
First-generation antagonists like ondansetron target the 5-HT3 receptor, which is a ligand-gated ion channel.[5] When serotonin (5-HT) binds to this receptor, it opens a channel that allows the influx of cations, leading to depolarization of the neuron and transmission of the emetic signal. Ondansetron competitively blocks this binding site, preventing channel opening.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing antiemetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A randomized, double-blind comparison of the NK1 antagonist, aprepitant, versus ondansetron for the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK163090
Immediate Safety and Handling Considerations
GSK163090 is intended for research use only and should not be handled by individuals without proper training.[1][2] Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment (PPE) requirements, and emergency procedures. In the absence of a specific SDS for this compound, researchers should treat it as a hazardous substance.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow established institutional procedures for cleaning up hazardous chemical spills.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful segregation and clear labeling. All disposal activities must comply with federal, state, and local regulations.[3][4]
-
Segregation of Waste: Never mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Proper segregation is crucial to prevent unintended chemical reactions and to ensure proper disposal.
-
Containerization of Waste: Use designated, leak-proof, and chemically compatible containers for all this compound waste.[5][6]
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and weigh paper in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed container. Do not dispose of liquid waste down the drain.[5]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6]
-
-
Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic").
-
Disposal of Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After thorough rinsing and removal or defacing of the original label, the empty container can be disposed of as non-hazardous waste, in accordance with institutional policies.[5]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]
Waste Categorization and Disposal Summary
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, etc. | Labeled, sealed, leak-proof container | Collection by licensed hazardous waste disposal service |
| Liquid Waste | Unused solutions of this compound, solvent rinsate from empty containers. | Labeled, sealed, chemically compatible container | Collection by licensed hazardous waste disposal service |
| Sharps Waste | Contaminated needles, syringes, broken glass. | Puncture-resistant sharps container | Collection by licensed hazardous waste disposal service |
| Empty Containers | Original this compound container after triple-rinsing. | Non-hazardous waste or recycling bin (as per policy) | Institutional non-hazardous waste stream or recycling |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines and the compound's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. m.youtube.com [m.youtube.com]
Essential Safety and Logistics for Handling GSK163090
For research use only. Not for use in humans or animals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK163090. The following procedural guidance is based on general safety protocols for handling potent, biologically active small molecules in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All weighing and solution preparation of this compound powder should be performed in a chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to ensure the safety of all laboratory personnel.
-
Preparation :
-
Handling :
-
Spill Management :
-
In case of a spill, evacuate the immediate area.
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[4] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container labeled "Trace Chemotherapy Waste" or as per institutional guidelines.[5] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use.[5] |
| Aqueous Solutions | Do not pour down the drain.[6] Collect in a properly labeled hazardous waste container. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
